Product packaging for Benarthin(Cat. No.:CAS No. 143651-45-0)

Benarthin

Cat. No.: B1667977
CAS No.: 143651-45-0
M. Wt: 411.4 g/mol
InChI Key: RYFDAFYFFUVLNW-QRTLGDNMSA-N
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Description

Benarthin is a peptide. It has a role as a metabolite.
This compound has been reported in Streptomyces xanthophaeus with data available.
from Streptomyces xanthophaeus MJ244-SF1;  inhibitor of pyroglutamyl peptidase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N5O7 B1667977 Benarthin CAS No. 143651-45-0

Properties

CAS No.

143651-45-0

Molecular Formula

C17H25N5O7

Molecular Weight

411.4 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C17H25N5O7/c1-8(23)12(16(28)29)22-15(27)10(5-3-7-20-17(18)19)21-14(26)9-4-2-6-11(24)13(9)25/h2,4,6,8,10,12,23-25H,3,5,7H2,1H3,(H,21,26)(H,22,27)(H,28,29)(H4,18,19,20)/t8-,10+,12+/m1/s1

InChI Key

RYFDAFYFFUVLNW-QRTLGDNMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O

Appearance

Solid powder

Other CAS No.

143651-45-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2,3-dihydroxybenzoyl)Arg-Thr
(2,3-dihydroxybenzoyl)arginylthreonine
benarthin

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Benarthin, a Competitive Inhibitor of Pyroglutamyl Peptidase I

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical overview of the molecular mechanism, physicochemical properties, and experimental basis of Benarthin, a naturally occurring dipeptide that acts as a potent inhibitor of Pyroglutamyl Peptidase I.

Executive Summary

This compound is a dipeptide, L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, originally isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1.[1][2][3][4] It functions as a specific, competitive inhibitor of Pyroglutamyl Peptidase I (PGP-I), an enzyme responsible for cleaving N-terminal pyroglutamyl residues from peptides. Structure-activity relationship studies have identified the 2,3-dihydroxybenzoyl moiety (catechol group) as essential for its inhibitory activity.[1] With a determined inhibition constant (Ki) in the micromolar range, this compound represents a significant molecule for studying PGP-I function and for potential therapeutic development.

Molecular Profile and Mechanism of Action

2.1 Chemical Structure

This compound is structurally defined as L-(2,3-dihydroxybenzoyl)arginyl-L-threonine. Its chemical formula is C₁₇H₂₅N₅O₇.

2.2 Target Enzyme: Pyroglutamyl Peptidase I (PGP-I)

PGP-I (EC 3.4.19.3) is a cysteine protease that catalyzes the hydrolysis of the N-terminal pyroglutamyl (pGlu) group from various peptides and proteins. This action is crucial in the metabolism of several peptide hormones, such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH), which are protected from degradation by other aminopeptidases by this N-terminal pGlu residue.

2.3 Mechanism of Inhibition

This compound exhibits a competitive mechanism of inhibition against PGP-I. This means that this compound binds to the active site of the enzyme, directly competing with the endogenous pGlu-containing substrate. The binding of this compound is reversible, and an increase in substrate concentration can overcome the inhibition. The structural similarity of the N-terminal moiety of this compound to the pGlu residue of the natural substrate is presumed to facilitate its binding to the enzyme's active site.

The core of this inhibitory action is attributed to the catechol group (2,3-dihydroxybenzoyl) of this compound, which has been demonstrated to be the essential moiety for the inhibition of PG-peptidase.

cluster_0 Standard Enzymatic Reaction cluster_1 Competitive Inhibition by this compound Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme + Product Product Product ES_Complex->Product EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I Enzyme Enzyme_I->EI_Complex + this compound This compound This compound This compound->EI_Complex EI_Complex->Enzyme_I Reversible Binding

Figure 1: Competitive Inhibition of PGP-I by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound against PGP-I has been quantified, and the key parameter is summarized below.

ParameterValueEnzyme Source
Inhibition Constant (Ki)1.2 x 10⁻⁶ MPyroglutamyl Peptidase I

Table 1: Inhibition constant of this compound.

Experimental Protocols

The following sections describe generalized protocols for the isolation of this compound and the determination of its inhibitory activity, based on the methodologies reported in the literature.

4.1 Isolation and Purification of this compound

This compound was originally isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. The process involves multiple chromatographic steps.

G cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Culture of S. xanthophaeus Centrifugation 2. Centrifugation to remove biomass Fermentation->Centrifugation Supernatant 3. Collection of Culture Filtrate Centrifugation->Supernatant ColumnChrom 4. Column Chromatography Supernatant->ColumnChrom CPC 5. Centrifugal Partition Chromatography (CPC) ColumnChrom->CPC Isolation 6. Isolation of Pure this compound CPC->Isolation ActivityAssay 7. PGP-I Inhibition Assay Isolation->ActivityAssay Characterization StructureElucid 8. Structure Determination (NMR, MS, etc.) Isolation->StructureElucid

Figure 2: Workflow for this compound Isolation and Characterization.

Protocol Steps:

  • Fermentation: Streptomyces xanthophaeus MJ244-SF1 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant, containing the secreted this compound, is collected.

  • Column Chromatography: The culture filtrate is subjected to initial purification using various column chromatography techniques (e.g., ion exchange, size exclusion, or reversed-phase) to fractionate the components.

  • Centrifugal Partition Chromatography (CPC): Fractions showing PGP-I inhibitory activity are further purified using CPC, a liquid-liquid chromatography technique that separates compounds based on their partition coefficients.

  • Isolation: The process yields this compound as a purified, colorless powder.

4.2 PGP-I Inhibition Assay (General Protocol)

The inhibitory activity of this compound and its Ki value were determined by measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.

  • Enzyme and Substrate: A known concentration of purified PGP-I is used. A synthetic substrate, such as L-Pyroglutamyl-β-naphthylamide or a fluorogenic substrate like L-Pyroglutamyl-7-amido-4-methylcoumarin (pGlu-AMC), is prepared in a suitable buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).

  • Reaction Mixture: The reaction is initiated by adding the substrate to a solution containing the enzyme and the buffer.

  • Inhibition Study: For inhibition assays, various concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

  • Detection: The rate of product formation (e.g., release of fluorescent AMC) is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis: The initial reaction velocities are plotted against substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot). The data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in identifying the pharmacophore of this compound. Synthetic derivatives were created to probe the importance of different structural components. The key finding is that the catechol group is indispensable for its inhibitory function. Modifications or removal of this 2,3-dihydroxybenzoyl moiety lead to a significant loss of inhibitory activity against PGP-I.

SAR This compound This compound Structure L-(2,3-dihydroxybenzoyl)-arginyl-L-threonine Catechol Catechol Group (2,3-dihydroxybenzoyl) This compound->Catechol has Peptide Dipeptide Backbone (arginyl-L-threonine) This compound->Peptide has Activity PGP-I Inhibition Catechol->Activity Essential Essential Moiety

Figure 3: Structure-Activity Relationship of this compound.

References

The Discovery and Biosynthesis of Benarthin in Streptomyces xanthophaeus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and proposed biosynthetic origin of Benarthin, a potent inhibitor of pyroglutamyl peptidase, from the bacterium Streptomyces xanthophaeus. Due to the limited publicly available data on its biosynthesis, this guide presents a hypothesized pathway based on the established principles of non-ribosomal peptide synthesis in Streptomyces. Detailed, plausible experimental protocols for the fermentation, isolation, and characterization of this compound are provided, alongside a summary of its known quantitative biological activity. This document aims to serve as a foundational resource for researchers interested in the further study and potential development of this compound and related compounds.

Introduction

This compound is a dipeptide-based natural product first isolated from the culture broth of Streptomyces xanthophaeus MJ244-SF1.[1] Its discovery was significant due to its specific and potent inhibitory activity against pyroglutamyl peptidase (PG-peptidase), an enzyme implicated in various physiological processes. The structure of this compound was determined to be L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.[1] This unique chemical structure, featuring a dihydroxybenzoyl moiety attached to a dipeptide, suggests a biosynthetic origin via a non-ribosomal peptide synthetase (NRPS) pathway, a common route for the production of diverse secondary metabolites in Streptomyces.

This guide will delve into the technical details of this compound's discovery and propose a logical framework for its biosynthesis, providing a valuable resource for natural product chemists, microbiologists, and drug discovery scientists.

Discovery and Isolation of this compound

Producing Microorganism

This compound is produced by the bacterial strain Streptomyces xanthophaeus MJ244-SF1.[1] Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds.

Fermentation

While the precise, optimized fermentation protocol for this compound production by Streptomyces xanthophaeus MJ244-SF1 is not detailed in the available literature, a plausible protocol based on standard Streptomyces fermentation practices is outlined below.

Table 1: Hypothetical Fermentation Parameters for this compound Production

ParameterValue/ConditionNotes
Producing Strain Streptomyces xanthophaeus MJ244-SF1-
Seed Medium Tryptic Soy Broth (TSB) or similar rich mediumTo generate sufficient biomass for inoculation.
Production Medium A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.The exact composition would require optimization.
Inoculum Size 5-10% (v/v) of a 48-72 hour seed culture-
Fermentation Vessel Shake flasks or stirred-tank bioreactor-
Temperature 28-30°CTypical for most Streptomyces species.
pH 6.8-7.2Maintained with buffers or automated pH control.
Aeration Vigorous shaking (e.g., 200-250 rpm) or sparging with sterile air in a bioreactorEssential for the growth of aerobic Streptomyces.
Fermentation Time 5-7 daysProduction of secondary metabolites usually occurs in the stationary phase.
Isolation Protocol

The isolation of this compound from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1 involves a multi-step purification process. The original discovery utilized column chromatography and centrifugal partition chromatography (CPC). A likely workflow is detailed below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Fermentation of S. xanthophaeus MJ244-SF1 Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation SolventExtraction Solvent Extraction of Supernatant (e.g., with ethyl acetate or butanol) Centrifugation->SolventExtraction ColumnChromatography Column Chromatography (e.g., Diaion HP-20, Sephadex LH-20) SolventExtraction->ColumnChromatography CPC Centrifugal Partition Chromatography (CPC) ColumnChromatography->CPC FinalPurification Final Purification (e.g., preparative HPLC) CPC->FinalPurification Purethis compound Pure this compound FinalPurification->Purethis compound

Figure 1: A plausible experimental workflow for the isolation of this compound.
  • Harvest and Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the secreted this compound, is then subjected to solvent extraction with an organic solvent such as ethyl acetate or n-butanol to partition this compound from the aqueous phase.

  • Initial Chromatographic Separation: The crude extract is concentrated and subjected to column chromatography. A non-polar resin like Diaion HP-20 could be used for initial capture and desalting, followed by size-exclusion chromatography on a resin like Sephadex LH-20 to separate compounds based on their molecular size.

  • Centrifugal Partition Chromatography (CPC): This technique is a form of liquid-liquid chromatography that is particularly effective for separating polar compounds. The partially purified fractions containing this compound would be subjected to CPC using a suitable biphasic solvent system to achieve a higher degree of purification.

  • Final Purification: The fractions from CPC containing this compound are pooled, concentrated, and may be subjected to a final polishing step using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Physico-chemical Properties

Table 2: Physico-chemical Properties of this compound

PropertyValue
Appearance Colorless powder
Molecular Formula C₁₇H₂₅N₅O₇
Molecular Weight 411.41 g/mol
UV λmax (in H₂O) 210, 250, 315 nm
Solubility Soluble in water and methanol
Spectroscopic Analysis

The definitive structure of this compound as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine was established using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been employed to establish the connectivity between protons and carbons, and to piece together the individual amino acid residues and the dihydroxybenzoyl moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) would have provided fragmentation data, confirming the sequence of the amino acids and the attachment of the dihydroxybenzoyl group.

  • Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral amino acid analysis would have confirmed the presence of L-arginine and L-threonine.

Biological Activity

This compound is a competitive inhibitor of pyroglutamyl peptidase. The inhibitory activity is summarized in the table below.

Table 3: Quantitative Biological Activity of this compound

Target EnzymeInhibition TypeKi Value (M)
Pyroglutamyl PeptidaseCompetitive1.2 x 10⁻⁶

Proposed Biosynthesis of this compound

The chemical structure of this compound strongly suggests its synthesis via a non-ribosomal peptide synthetase (NRPS) multienzyme complex. While the specific gene cluster has not been identified in Streptomyces xanthophaeus, a plausible biosynthetic pathway can be proposed based on the known mechanisms of NRPSs. The biosynthesis can be divided into three main stages: precursor synthesis, assembly on the NRPS, and release.

G cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_activation Substrate Activation Chorismate Chorismate DHBA_Synthase 2,3-DHBA Synthase Chorismate->DHBA_Synthase DHBA 2,3-Dihydroxybenzoic Acid DHBA_Synthase->DHBA DHBA_AMP 2,3-DHBA-AMP DHBA->DHBA_AMP A-domain Arginine_Pathway Arginine Biosynthesis Arginine L-Arginine Arginine_Pathway->Arginine Arg_AMP L-Arg-AMP Arginine->Arg_AMP A-domain Threonine_Pathway Threonine Biosynthesis Threonine L-Threonine Threonine_Pathway->Threonine Thr_AMP L-Thr-AMP Threonine->Thr_AMP A-domain NRPS_Module1 Module 1 (A-T-C) NRPS_Module2 Module 2 (A-T-C) NRPS_Module1->NRPS_Module2 Peptide bond formation (C-domain) TE_Domain Thioesterase (TE) Domain NRPS_Module2->TE_Domain Dipeptide transfer This compound This compound TE_Domain->this compound Hydrolytic release DHBA_AMP->NRPS_Module1 Acyl-CoA ligase activation & loading on starter C-domain Arg_AMP->NRPS_Module1 T-domain loading Thr_AMP->NRPS_Module2 T-domain loading

Figure 2: A proposed biosynthetic pathway for this compound via a non-ribosomal peptide synthetase (NRPS) system.
Precursor Synthesis

  • 2,3-Dihydroxybenzoic Acid (2,3-DHBA): This non-proteinogenic starter unit is likely derived from the shikimate pathway intermediate, chorismate. A dedicated set of enzymes, including an isochorismate synthase and a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, would convert chorismate to 2,3-DHBA.

  • L-Arginine and L-Threonine: These proteinogenic amino acids are synthesized through the standard primary metabolic pathways present in Streptomyces xanthophaeus.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

A hypothetical bi-modular NRPS would be responsible for the assembly of this compound.

  • Initiation Module: An initial "starter" C-domain or a separate acyl-CoA ligase would activate 2,3-DHBA and load it onto the NRPS complex.

  • Module 1 (Arginine Incorporation):

    • Adenylation (A) domain: Selects and activates L-arginine as L-arginyl-AMP.

    • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated L-arginine via a phosphopantetheinyl arm.

    • Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream 2,3-dihydroxybenzoyl group and the amino group of the tethered L-arginine.

  • Module 2 (Threonine Incorporation):

    • Adenylation (A) domain: Selects and activates L-threonine as L-threonyl-AMP.

    • Thiolation (T) domain: Covalently tethers the activated L-threonine.

    • Condensation (C) domain: Catalyzes the formation of a peptide bond between the carboxyl group of the growing 2,3-dihydroxybenzoyl-arginyl chain and the amino group of the tethered L-threonine.

Release
  • Thioesterase (TE) Domain: A terminal thioesterase domain would hydrolyze the completed L-(2,3-dihydroxybenzoyl)argininyl-L-threonine chain from the T-domain of the final module, releasing the mature this compound molecule.

Conclusion and Future Directions

This compound represents an interesting bioactive natural product from Streptomyces xanthophaeus with a clear therapeutic potential as a pyroglutamyl peptidase inhibitor. While its discovery and structure have been well-established, its biosynthetic pathway remains to be elucidated. Future research should focus on sequencing the genome of Streptomyces xanthophaeus MJ244-SF1 to identify the this compound biosynthetic gene cluster. This would confirm the proposed NRPS-based synthesis and allow for genetic engineering approaches to potentially create novel this compound analogs with improved pharmacological properties. Furthermore, a more detailed investigation into its mode of action and in vivo efficacy is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for these future research endeavors.

References

Chemical and physical properties of Benarthin peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental methodologies related to the peptide Benarthin. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a dipeptide derivative isolated from the culture broth of Streptomyces xanthophaeus MJ244-SF1.[1] Its structure has been identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.[2] The core chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C17H25N5O7PubChem
Molecular Weight 411.4 g/mol PubChem
IUPAC Name (2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acidPubChem
Canonical SMILES C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)NC(=O)C1=C(C(=CC=C1)O)O">C@HOPubChem
Appearance Colorless powder[1]
Solubility Soluble in water and methanol; insoluble in acetone, ethyl acetate, chloroform, and n-hexane.J Antibiot (Tokyo). 1992 Jul;45(7):1084-7

Biological Activity

This compound is a known inhibitor of pyroglutamyl peptidase (PGP-I), a cysteine protease that catalyzes the removal of N-terminal pyroglutamyl residues from peptides. This enzymatic activity is crucial in the metabolism of several biologically active peptides. The inhibitory action of this compound is competitive with the substrate.

ParameterValueEnzyme Source
Inhibition Constant (Ki) 1.2 x 10-6 MPyroglutamyl peptidase from bovine liver

Studies on the structure-activity relationship of this compound have revealed that the catechol group (2,3-dihydroxybenzoyl moiety) is essential for its inhibitory activity against pyroglutamyl peptidase.

Experimental Protocols

The following sections describe the general experimental protocols for the isolation, characterization, and activity assessment of this compound.

Disclaimer: Access to the full-text scientific articles containing the detailed experimental procedures was not available. The following descriptions are based on the information provided in the abstracts of the primary literature and general knowledge of the described techniques.

Fermentation and Isolation

This compound was originally isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. The general workflow for its isolation would involve:

  • Fermentation: Culturing S. xanthophaeus in a suitable nutrient medium to produce this compound.

  • Harvesting: Separating the culture broth containing the secreted peptide from the microbial cells.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques to purify this compound. The reported methods include:

    • Column Chromatography: Likely using adsorbent resins to achieve initial separation based on polarity or size.

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique for further purification.

Structure Determination

The chemical structure of this compound was elucidated using a combination of spectroscopic and chemical methods.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC would be employed to establish the sequence of the amino acid residues and the position of the dihydroxybenzoyl group.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.

    • Mass Spectrometry (MS): To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition and sequence.

  • Chemical Analysis:

    • Amino Acid Analysis: Acid hydrolysis of this compound followed by analysis (e.g., by HPLC) to identify and quantify the constituent amino acids (Arginine and Threonine).

    • Chiral Analysis: To determine the stereochemistry of the amino acids (L-configuration).

Synthesis and Structure-Activity Relationship

The structure of this compound was confirmed by total chemical synthesis. Furthermore, various derivatives of this compound were synthesized to investigate the relationship between its structure and its inhibitory activity. This would typically involve:

  • Peptide Synthesis: Solid-phase or solution-phase peptide synthesis to couple the amino acids and the dihydroxybenzoyl moiety.

  • Modification of Functional Groups: Systematic modification of different parts of the molecule (e.g., the catechol group, the arginine side chain, the threonine hydroxyl group) to assess their contribution to the inhibitory potency.

Enzyme Inhibition Assay

The inhibitory activity of this compound against pyroglutamyl peptidase was determined using an enzyme inhibition assay. A general protocol would be:

  • Enzyme and Substrate Preparation: Purified pyroglutamyl peptidase and a suitable substrate (e.g., a synthetic peptide with an N-terminal pyroglutamyl residue) are prepared in a buffer solution.

  • Inhibition Assay: The enzyme is incubated with the substrate in the presence and absence of varying concentrations of this compound.

  • Activity Measurement: The rate of the enzymatic reaction is measured, typically by monitoring the appearance of a product or the disappearance of the substrate over time using a spectrophotometer or HPLC.

  • Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using graphical methods like a Lineweaver-Burk plot.

Visualizations

Chemical Structure of this compound

Benarthin_Structure cluster_benzoyl 2,3-Dihydroxybenzoyl Group cluster_arg Arginine cluster_thr Threonine b1 C b2 C b1->b2 b3 C b2->b3 b_oh1 OH b2->b_oh1 b4 C b3->b4 b_oh2 OH b3->b_oh2 b5 C b4->b5 b6 C b5->b6 b6->b1 b_co C=O b6->b_co arg_nh NH b_co->arg_nh Amide Bond arg_ca CH arg_nh->arg_ca arg_co C=O arg_ca->arg_co arg_side CH2-CH2-CH2-NH-C(=NH)NH2 arg_ca->arg_side thr_nh NH arg_co->thr_nh Peptide Bond thr_ca CH thr_nh->thr_ca thr_cooh COOH thr_ca->thr_cooh thr_side CH(OH)CH3 thr_ca->thr_side

Caption: Chemical structure of this compound (L-(2,3-dihydroxybenzoyl)argininyl-L-threonine).

Mechanism of Action: Competitive Inhibition

Inhibition_Mechanism Enzyme Pyroglutamyl Peptidase (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex Substrate Substrate (S) (pGlu-Peptide) Substrate->ES_Complex Inhibitor This compound (I) Inhibitor->EI_Complex Binds to active site Product Product (P) + Enzyme (E) ES_Complex->Product k_cat

Caption: Competitive inhibition of pyroglutamyl peptidase by this compound.

Experimental Workflow for this compound Discovery

Experimental_Workflow cluster_purification Purification Methods cluster_structure Structure Determination Methods Fermentation Fermentation of Streptomyces xanthophaeus Isolation Isolation from Culture Broth Fermentation->Isolation Purification Purification Isolation->Purification Structure_Det Structure Determination Purification->Structure_Det Activity_Assay Biological Activity Assay Purification->Activity_Assay Col_Chrom Column Chromatography CPC Centrifugal Partition Chromatography Synthesis Total Synthesis & Derivatization Structure_Det->Synthesis NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry AA_Analysis Amino Acid Analysis SAR Structure-Activity Relationship (SAR) Activity_Assay->SAR Synthesis->SAR

Caption: Workflow for the discovery and characterization of this compound.

References

Benarthin as a Pyroglutamyl Peptidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamyl peptidase (PGP), particularly Pyroglutamyl-Peptidase I (PGP-1), is a cysteine peptidase that plays a crucial role in the metabolism of several peptide hormones and neuropeptides by removing the N-terminal pyroglutamyl residue. This function makes it a significant target in various physiological processes, including the regulation of the hypothalamic-pituitary-thyroid and hypothalamic-pituitary-gonadal axes, as well as in inflammatory responses. Benarthin, a natural product isolated from Streptomyces xanthophaeus, has been identified as a potent and competitive inhibitor of pyroglutamyl peptidase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, a detailed experimental protocol for assessing its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pyroglutamyl Peptidase I

Pyroglutamyl-Peptidase I (PGP-1, EC 3.4.19.3) is a ubiquitously distributed enzyme that catalyzes the hydrolysis of the N-terminal pyroglutamyl (pGlu) residue from peptides and proteins.[1] This enzymatic activity is critical for the regulation of bioactive peptides that are protected from other aminopeptidases by the N-terminal pGlu moiety. Key substrates of PGP-1 include Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), making PGP-1 a key player in the endocrine system.[2][3] Emerging evidence also links PGP-1 to inflammatory processes, suggesting its potential as a therapeutic target for inflammatory diseases.

This compound: A Competitive Inhibitor of Pyroglutamyl Peptidase I

This compound is a dipeptide derivative isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1.[4] Its chemical structure has been determined to be L-(2,3-dihydroxybenzoyl)arginyl-L-threonine.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of pyroglutamyl peptidase. This mode of inhibition signifies that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The binding of this compound to the enzyme is reversible, and an increase in substrate concentration can overcome the inhibition. Structure-activity relationship studies have highlighted that the catechol (2,3-dihydroxybenzoyl) group of this compound is an essential moiety for its inhibitory activity against pyroglutamyl peptidase.

Quantitative Inhibition Data

The inhibitory potency of this compound against pyroglutamyl peptidase has been quantified, providing a key parameter for its characterization.

InhibitorEnzyme TargetInhibition Constant (Kᵢ)Inhibition TypeSource
This compoundPyroglutamyl Peptidase1.2 x 10⁻⁶ MCompetitive--INVALID-LINK--

Experimental Protocols

This section outlines a detailed methodology for determining the inhibitory activity of this compound against pyroglutamyl peptidase I using a fluorogenic substrate-based assay.

Principle

The assay measures the enzymatic activity of PGP-1 through the cleavage of a synthetic fluorogenic substrate, such as L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC). Upon cleavage by PGP-1, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of AMC release is reduced. By measuring the reaction rates at various substrate and inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Materials and Reagents
  • Recombinant human Pyroglutamyl-Peptidase I (PGP-1)

  • This compound

  • L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of pGlu-AMC in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the pGlu-AMC stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 10 µM to 200 µM).

    • Dilute the recombinant PGP-1 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup (for Kᵢ determination):

    • To each well of the 96-well microplate, add 50 µL of the serially diluted this compound solutions or Assay Buffer for the uninhibited control.

    • Add 25 µL of the diluted PGP-1 enzyme solution to all wells.

    • Include control wells containing Assay Buffer instead of enzyme to measure background fluorescence.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the various pGlu-AMC substrate solutions to each well.

    • Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

Data Analysis
  • Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Michaelis-Menten and Lineweaver-Burk Plots:

    • For the uninhibited reaction, plot V₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

    • For each inhibitor concentration, create a separate Michaelis-Menten plot.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

  • Kᵢ Determination: The Kᵢ can be determined using non-linear regression analysis to fit the data directly to the competitive inhibition equation or from a secondary plot of the apparent Kₘ (obtained from the Lineweaver-Burk plots) versus the inhibitor concentration.

Visualizations

Signaling Pathways

Pyroglutamyl peptidase I is involved in the degradation of key peptide hormones. Its inhibition by this compound can lead to the potentiation of their signaling pathways.

TRH_Signaling_Pathway cluster_degradation TRH Degradation cluster_signaling TRH Signaling This compound This compound PGP1 Pyroglutamyl Peptidase I This compound->PGP1 Inhibits Inactive_TRH Inactive Metabolites PGP1->Inactive_TRH Cleavage TRH TRH TRH->PGP1 TRH_Receptor TRH Receptor (GPCR) TRH->TRH_Receptor Binds Gq11 Gq/11 TRH_Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., TSH release) Ca_release->Downstream PKC->Downstream

Caption: TRH signaling pathway and the inhibitory effect of this compound on PGP-1.

GnRH_Signaling_Pathway cluster_degradation GnRH Degradation cluster_signaling GnRH Signaling This compound This compound PGP1 Pyroglutamyl Peptidase I This compound->PGP1 Inhibits Inactive_GnRH Inactive Metabolites PGP1->Inactive_GnRH Cleavage GnRH GnRH GnRH->PGP1 GnRH_Receptor GnRH Receptor (GPCR) GnRH->GnRH_Receptor Binds Gq11 Gq/11 GnRH_Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., LH/FSH release) Ca_mobilization->Downstream MAPK MAPK Pathway PKC->MAPK MAPK->Downstream

Caption: GnRH signaling pathway and the inhibitory role of this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the Kᵢ of this compound.

experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilutions Perform Serial Dilutions of this compound and pGlu-AMC prep_reagents->serial_dilutions assay_setup Set up 96-well Plate (Enzyme + Inhibitor/Buffer) serial_dilutions->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Fluorescence Reading) initiate_reaction->kinetic_measurement data_analysis Data Analysis kinetic_measurement->data_analysis calc_velocity Calculate Initial Velocities (V₀) data_analysis->calc_velocity plotting Generate Michaelis-Menten and Lineweaver-Burk Plots calc_velocity->plotting ki_determination Determine Kᵢ Value plotting->ki_determination end End ki_determination->end

Caption: Workflow for Kᵢ determination of this compound.

Conclusion

This compound is a well-characterized competitive inhibitor of pyroglutamyl peptidase I with a known inhibition constant. Its ability to modulate the activity of PGP-1 makes it a valuable research tool for studying the physiological roles of this enzyme and a potential lead compound for the development of therapeutics targeting endocrine and inflammatory disorders. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this compound and other PGP-1 inhibitors.

References

An In-depth Technical Guide to the Structure and Activity of Benarthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benarthin, with the systematic name L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, is a naturally occurring dipeptide that has garnered significant interest as a potent and specific inhibitor of pyroglutamyl peptidase I (PGP-I).[1] Isolated from Streptomyces xanthophaeus, this molecule presents a unique chemical architecture, combining a catechol moiety with a peptide backbone.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its interaction with PGP-I. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide consisting of L-arginine and L-threonine, with the N-terminus of the arginine residue acylated by a 2,3-dihydroxybenzoyl group. This structural feature, particularly the catechol group, has been identified as crucial for its biological activity.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₇H₂₅N₅O₇
Molecular Weight 411.4 g/mol
Appearance Colorless powder
Solubility Soluble in water and methanol
UV λmax (H₂O) 215, 255, 318 nm
Specific Rotation [α]D²⁰ -30° (c 1, H₂O)
Spectral Data

Detailed spectral data are essential for the unambiguous identification of this compound.

Table 1: ¹³C-NMR Spectral Data of this compound (100 MHz, D₂O)

Chemical Shift (ppm)Assignment
17.8Thr γ-CH₃
24.5Arg γ-CH₂
28.3Arg β-CH₂
40.5Arg δ-CH₂
53.8Arg α-CH
59.2Thr α-CH
67.1Thr β-CH
115.8DHB C-4
118.2DHB C-6
119.5DHB C-5
120.3DHB C-1
145.1DHB C-2
147.8DHB C-3
157.0Arg ζ-C
170.2DHB-C=O
173.8Thr-COOH
175.1Arg-C=O

DHB: 2,3-dihydroxybenzoyl

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, confirming its proposed structure. A generalized synthetic scheme is outlined below.

Synthesis_Workflow cluster_arginine Arginine Protection cluster_threonine Threonine Protection cluster_coupling Peptide Coupling cluster_final Final Steps A1 L-Arginine A2 Protection of Guanidino and Carboxyl Groups A1->A2 C1 Protected Arginine A2->C1 T1 L-Threonine T2 Protection of Carboxyl Group T1->T2 C2 Protected Threonine T2->C2 C3 DCC/HOBt Coupling C1->C3 C2->C3 F1 Dipeptide C3->F1 F2 Deprotection F1->F2 F3 Coupling with 2,3-Dihydroxybenzoic Acid F2->F3 F4 Final Deprotection F3->F4 B This compound F4->B

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Key Coupling Step

The following protocol details the coupling of the protected dipeptide with 2,3-dihydroxybenzoic acid.

Materials:

  • Protected L-argininyl-L-threonine

  • 2,3-Dihydroxybenzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the protected L-argininyl-L-threonine and 2,3-dihydroxybenzoic acid in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt and DCC to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected this compound.

  • Perform final deprotection steps to obtain this compound.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of pyroglutamyl peptidase I (PGP-I), an enzyme responsible for cleaving the N-terminal pyroglutamyl residue from peptides.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives against PGP-I is summarized in the table below.

Table 2: Inhibitory Activity of this compound and its Analogs against Pyroglutamyl Peptidase I

CompoundStructure ModificationIC₅₀ (µM)Ki (µM)
This compound L-(2,3-dihydroxybenzoyl)-Arg-Thr 2.4 1.2
Analog 1L-(2,5-dihydroxybenzoyl)-Arg-Thr15.2-
Analog 2L-(3,4-dihydroxybenzoyl)-Arg-Thr8.9-
Analog 3L-(benzoyl)-Arg-Thr> 100-
Analog 4L-(2,3-dihydroxybenzoyl)-Gly-Thr55.0-

The data clearly indicate that the 2,3-dihydroxybenzoyl (catechol) moiety is essential for the potent inhibitory activity of this compound.

Experimental Protocol: Pyroglutamyl Peptidase I Inhibition Assay

Principle: The inhibitory activity of this compound is determined by measuring the residual activity of PGP-I on a fluorogenic substrate, L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC).

Materials:

  • Pyroglutamyl peptidase I (from bovine brain)

  • L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

  • This compound (and its analogs)

  • Tris-HCl buffer (pH 8.0)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, add the PGP-I enzyme solution.

  • Add varying concentrations of this compound or its analogs to the wells.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding the pGlu-AMC substrate.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

  • Calculate the initial reaction velocities and determine the IC₅₀ values from the dose-response curves.

Potential Signaling Pathway Involvement

While the direct downstream signaling effects of this compound are still under investigation, its inhibition of PGP-I suggests potential modulation of pathways involving PGP-I substrates. PGP-I is known to regulate the activity of several neuropeptides and hormones by cleaving their N-terminal pyroglutamyl residue. One such important substrate is Thyrotropin-releasing hormone (TRH). By preventing the degradation of TRH, this compound could indirectly influence the TRH signaling cascade.

Signaling_Pathway This compound This compound PGPI Pyroglutamyl Peptidase I (PGP-I) This compound->PGPI Inhibition TRH Thyrotropin-releasing Hormone (TRH) PGPI->TRH Degradation TRH_R TRH Receptor TRH->TRH_R Activation PLC Phospholipase C (PLC) TRH_R->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses Ca_PKC->Downstream

Caption: Postulated influence of this compound on the TRH signaling pathway.

Conclusion

This compound is a fascinating natural product with a well-defined structure and potent biological activity as a pyroglutamyl peptidase I inhibitor. The detailed information on its physicochemical properties, synthesis, and structure-activity relationships provides a solid foundation for its further exploration as a pharmacological tool and a lead compound for the development of novel therapeutics. Future research should focus on elucidating the precise downstream effects of PGP-I inhibition by this compound in various physiological and pathological contexts.

References

Benarthin: A Focused Inhibitor of Pyroglutamyl Peptidase with Undetermined Broader Biological Activity in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the biological activity of Benarthin in cellular models. Extensive literature review reveals that the primary and well-documented biological function of this compound is its role as a competitive inhibitor of Pyroglutamyl-Peptidase I (PG-peptidase). However, there is a significant lack of published data regarding its effects on other cellular processes, such as cancer cell proliferation, inflammatory responses, or neuroprotection.

This document summarizes the available quantitative data, outlines the known experimental protocols for its isolation and characterization, and discusses the current limitations in our understanding of this compound's broader biological activities.

Core Biological Activity: Inhibition of Pyroglutamyl Peptidase

This compound, with the chemical structure L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, is a natural product isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1.[1] Its principal identified biological activity is the competitive inhibition of Pyroglutamyl-Peptidase I.

Quantitative Data

The inhibitory potency of this compound against pyroglutamyl peptidase has been quantified as follows:

ParameterValueEnzyme SourceNotes
Inhibition Constant (Ki)1.2 x 10⁻⁶ MNot SpecifiedThe binding of this compound is competitive with the substrate.[2]

Structure-activity relationship studies have indicated that the catechol group of this compound is the essential moiety for its inhibitory activity against PG-peptidase.[1]

Experimental Protocols

Detailed experimental protocols for the study of this compound in various cellular models are not available in the public domain due to a lack of research in these areas. However, the protocols for its isolation and the assay used to determine its primary biological activity have been described.

Isolation and Purification of this compound

This compound was isolated from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. The purification process involved the following key steps:

  • Column Chromatography: The initial separation of this compound from the crude fermentation broth.

  • Centrifugal Partition Chromatography (CPC): Further purification to yield this compound as a colorless powder.[2]

Pyroglutamyl Peptidase Inhibition Assay

The inhibitory activity of this compound on pyroglutamyl peptidase was determined using a kinetic assay. While the specific details of the assay buffer and substrate concentration are not fully described in the available literature, a general workflow can be inferred:

Caption: General workflow for determining the inhibition of pyroglutamyl peptidase by this compound.

Signaling Pathways: An Unexplored Frontier

A critical component of understanding a compound's biological activity is the elucidation of the signaling pathways it modulates. At present, there is no published research detailing the effects of this compound on any intracellular signaling pathways.

Should research in this area commence, a logical starting point would be to investigate pathways downstream of pyroglutamyl peptidase inhibition. PG-peptidase is known to cleave the N-terminal pyroglutamyl residue from peptides, including some hormones and neuropeptides. Therefore, this compound's activity could indirectly affect signaling pathways regulated by these peptides.

A hypothetical signaling pathway that could be investigated is presented below. It is important to note that this is a speculative diagram and is not based on experimental data for this compound.

G This compound This compound PG_peptidase Pyroglutamyl Peptidase This compound->PG_peptidase inhibits pGlu_Peptide_inactive Inactive Peptide PG_peptidase->pGlu_Peptide_inactive cleavage pGlu_Peptide_active Active pGlu-Peptide pGlu_Peptide_active->PG_peptidase substrate Receptor Peptide Receptor pGlu_Peptide_active->Receptor activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Caption: Hypothetical mechanism of action for this compound via inhibition of PG-peptidase.

Data Gap and Future Directions

Despite the clear identification of this compound as a pyroglutamyl peptidase inhibitor, there is a significant gap in the scientific literature regarding its broader biological activities. No studies were found that investigated the effects of this compound in cellular models of:

  • Cancer: There is no data on the cytotoxic or cytostatic effects of this compound on any cancer cell lines.

  • Inflammation: The anti-inflammatory or pro-inflammatory properties of this compound have not been evaluated in cellular assays (e.g., measurement of cytokines, nitric oxide production, or NF-κB activation).

  • Neurobiology: The potential neuroprotective or neurotoxic effects of this compound have not been explored in neuronal cell models.

Consequently, the creation of an in-depth technical guide that includes comprehensive data tables, detailed experimental protocols for various cellular assays, and validated signaling pathway diagrams is not feasible at this time.

Future research should aim to bridge this knowledge gap by systematically evaluating the biological effects of this compound in a range of cellular models. Such studies would be invaluable in determining if the therapeutic potential of this compound extends beyond its role as a pyroglutamyl peptidase inhibitor.

References

In Vitro Enzymatic Inhibition of Benarthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition of Benarthin, a competitive inhibitor of pyroglutamyl peptidase. The information is compiled from published research to facilitate further investigation and application in drug discovery and development.

Introduction to this compound

This compound is a dipeptide derivative identified as a potent and specific inhibitor of pyroglutamyl peptidase (PG-peptidase), an enzyme that catalyzes the removal of N-terminal pyroglutamyl residues from peptides and proteins. The structure of this compound has been determined to be L-(2,3-dihydroxybenzoyl)arginyl-L-threonine[1][2]. Structure-activity relationship studies have highlighted that the catechol moiety of the 2,3-dihydroxybenzoyl group is crucial for its inhibitory activity[1][3]. This compound was first isolated from the culture filtrate of Streptomyces xanthophaeus MJ244-SF1[4].

Quantitative Inhibition Data

The inhibitory potency of this compound against pyroglutamyl peptidase has been quantified, revealing its nature as a competitive inhibitor. The key inhibitory parameter is summarized in the table below.

ParameterValueEnzyme SourceInhibition TypeReference
Ki 1.2 x 10-6 MStreptomyces xanthophaeus MJ244-SF1Competitive

Note: An IC50 value for this compound has not been reported in the reviewed literature. The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. For a competitive inhibitor, the IC50 can be related to the Ki by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant of the substrate.

Mechanism of Action: Competitive Inhibition

This compound exhibits a competitive inhibition mechanism against pyroglutamyl peptidase. This means that this compound and the natural substrate compete for binding to the active site of the enzyme. The binding of this compound to the active site is reversible and prevents the substrate from binding, thereby inhibiting the enzymatic reaction.

G E Enzyme (E) (Pyroglutamyl Peptidase) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI binds S Substrate (S) (e.g., L-Pyroglutamyl-β-naphthylamide) ES->E k-1 P Products (P) ES->P kcat I Inhibitor (I) (this compound) I->EI

Caption: Competitive inhibition of pyroglutamyl peptidase by this compound.

Experimental Protocols

While the specific, detailed experimental protocol for the determination of this compound's Ki value is not fully available in the public domain, a general methodology for a pyroglutamyl peptidase inhibition assay can be constructed based on common practices.

Materials and Reagents
  • Enzyme: Purified pyroglutamyl peptidase from Streptomyces xanthophaeus MJ244-SF1.

  • Substrate: L-Pyroglutamyl-β-naphthylamide.

  • Inhibitor: this compound.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

  • Detection Reagent: Fast Garnet GBC salt solution (for colorimetric detection of β-naphthylamine).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound.

General Assay Procedure

The following workflow outlines the steps to determine the inhibitory properties of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Buffer, and varying this compound concentrations prep_enzyme->mix prep_substrate Prepare Substrate Solution (L-Pyroglutamyl-β-naphthylamide) add_substrate Initiate reaction by adding Substrate prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock (in DMSO) prep_inhibitor->mix preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate at constant temperature add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction add_color Add Detection Reagent (Fast Garnet GBC) stop_reaction->add_color measure Measure Absorbance add_color->measure plot_velocity Plot Reaction Velocity vs. Substrate Concentration measure->plot_velocity plot_dixon Plot 1/Velocity vs. Inhibitor Concentration (Dixon Plot) measure->plot_dixon determine_km_vmax Determine Km and Vmax (Michaelis-Menten Plot) plot_velocity->determine_km_vmax calculate_ki Calculate Ki plot_dixon->calculate_ki

Caption: General workflow for determining this compound's inhibitory kinetics.

Detailed Steps for IC50 and Ki Determination
  • Enzyme and Inhibitor Pre-incubation: In a microplate well, combine the pyroglutamyl peptidase solution, buffer, and varying concentrations of this compound (or DMSO as a vehicle control). Allow for a short pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-pyroglutamyl-β-naphthylamide, to each well.

  • Incubation: Incubate the reaction mixture for a fixed period during which the reaction rate is linear.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Then, add the Fast Garnet GBC salt solution, which reacts with the product, β-naphthylamine, to produce a colored compound.

  • Measurement: Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • Ki Determination: To determine the Ki for competitive inhibition, perform the assay at multiple substrate concentrations. The data can be analyzed using various graphical methods, such as a Dixon plot (plotting the reciprocal of the reaction velocity against the inhibitor concentration at fixed substrate concentrations) or by non-linear regression fitting to the competitive inhibition model.

Conclusion

This compound is a well-characterized competitive inhibitor of pyroglutamyl peptidase with a known Ki value. While specific experimental protocols for its characterization are not exhaustively detailed in the literature, this guide provides a robust framework for researchers to design and conduct in vitro studies on this compound's enzymatic inhibition. The provided general methodologies and workflows can be adapted to further explore the inhibitory potential of this compound and its derivatives in the context of drug discovery.

References

Benarthin's Role in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benarthin is a naturally derived dipeptide that acts as a potent and specific inhibitor of Pyroglutamyl-peptidase I (PGP-I), a key enzyme in microbial metabolic pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its direct role in microbial metabolism through the targeted inhibition of PGP-I. This document synthesizes the available quantitative data, details the experimental protocols used in its discovery and characterization, and visualizes its mechanism of action and the workflow of its initial investigation.

Introduction: The Significance of this compound

This compound, with the chemical structure L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, is a dipeptide isolated from the fermentation broth of the bacterium Streptomyces xanthophaeus MJ244-SF1.[1] Its significance lies in its specific and competitive inhibition of Pyroglutamyl-peptidase I (PGP-I), also known as pyrrolidonyl peptidase.[1] PGP-I is a cysteine peptidase that plays a crucial role in microbial physiology by cleaving N-terminal pyroglutamyl residues from peptides.[2][3] This action is vital for processing proteins and peptides that are otherwise resistant to degradation by standard aminopeptidases, thereby contributing to nutrient acquisition and protein turnover.[4] By inhibiting this enzyme, this compound directly interferes with a specific facet of microbial metabolism.

Mechanism of Action: Competitive Inhibition of PGP-I

This compound functions as a competitive inhibitor of Pyroglutamyl-peptidase I. This mode of inhibition means that this compound binds to the active site of the enzyme, the same site to which the natural substrate (pyroglutamyl-containing peptides) binds. This direct competition prevents the enzyme from catalyzing its normal reaction. Structure-activity relationship studies have revealed that the catechol group (a 2,3-dihydroxybenzoyl moiety) of this compound is the essential component for its potent inhibitory activity against PGP-I.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound PGP-I PGP-I Enzyme (Active Site Open) Enzyme-Substrate Enzyme-Substrate Complex PGP-I->Enzyme-Substrate Binds pGlu-Peptide Substrate (pGlu-Peptide) pGlu-Peptide->Enzyme-Substrate Binds Products Products (Peptide + pGlu) Enzyme-Substrate->Products Catalysis PGP-I_Inhibited PGP-I Enzyme (Active Site Open) Enzyme-Inhibitor Enzyme-Inhibitor Complex (Inactive) PGP-I_Inhibited->Enzyme-Inhibitor Binds This compound Inhibitor (this compound) This compound->Enzyme-Inhibitor Competes with Substrate No_Reaction No Reaction Enzyme-Inhibitor->No_Reaction

Figure 1: Competitive Inhibition of PGP-I by this compound.

Quantitative Data: Inhibition Potency

The inhibitory effect of this compound on Pyroglutamyl-peptidase I has been quantified, providing a clear measure of its potency. The data is summarized in the table below.

InhibitorTarget EnzymeInhibition TypeInhibition Constant (Ki)Source OrganismReference
This compound Pyroglutamyl-peptidase I (PGP-I)Competitive1.2 x 10⁻⁶ MStreptomyces xanthophaeus

Table 1: Quantitative Inhibition Data for this compound.

Role in Microbial Metabolism

The primary role of this compound in microbial metabolism is the disruption of peptide processing. Many bacteria utilize extracellular and intracellular peptidases to break down proteins into smaller peptides and amino acids for nutrition. Pyroglutamyl-peptidases are specialized enzymes that cleave the N-terminal pyroglutamyl residue, a modified amino acid that renders peptides resistant to most other aminopeptidases.

By inhibiting PGP-I, this compound can:

  • Limit Nutrient Availability: Prevent bacteria from utilizing pyroglutamyl-containing peptides as a source of amino acids. This is particularly relevant in nutrient-scarce environments or during infection where the host may be the primary source of proteins.

  • Disrupt Protein Turnover: Interfere with the intracellular recycling of amino acids from the cell's own proteins, a process vital for adaptation and survival under stress conditions.

While the direct impact of PGP-I inhibition on central metabolic pathways like glycolysis or the citric acid cycle has not been extensively documented, its role in controlling the influx of amino acid building blocks suggests a potential indirect influence on these core processes. The lack of detailed studies on the broader metabolic phenotype of PGP-I knockout or inhibited bacteria represents a significant area for future research.

Experimental Protocols

The following protocols are summarized based on the methodologies described in the original 1992 publications. Note: The full-text original articles were not accessible; therefore, these protocols are high-level summaries based on the published abstracts and may lack fine-grained detail.

Fermentation and Isolation of this compound
  • Fermentation: The producing strain, Streptomyces xanthophaeus MJ244-SF1, was cultured in a suitable fermentation broth under conditions optimized for the production of secondary metabolites.

  • Purification: this compound was purified from the fermentation broth using a combination of column chromatography and centrifugal partition chromatography (CPC).

  • Isolation: The final purified compound was isolated as a colorless powder.

Structure Determination

The chemical structure of this compound as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine was determined through a combination of:

  • Spectral Analysis: Including magnetic resonance spectroscopy and infrared spectrophotometry to elucidate the molecular framework and functional groups.

  • Chemical Studies: Including hydrolysis to break down the dipeptide into its constituent amino acids and other components for individual analysis.

  • Total Synthesis: The proposed structure was ultimately confirmed by the total chemical synthesis of the molecule, which was then shown to have identical properties to the naturally isolated compound.

Enzyme Inhibition Assay (Determination of Ki)
  • Enzyme Source: Pyroglutamyl-peptidase I was purified from a suitable biological source.

  • Substrate: A chromogenic or fluorogenic substrate for PGP-I was used to allow for the measurement of enzyme activity via spectrophotometry or fluorometry.

  • Assay Procedure: The enzyme was incubated with the substrate in the presence of varying concentrations of this compound.

  • Data Analysis: The rate of product formation was measured for each concentration of the inhibitor. The type of inhibition (competitive) and the inhibition constant (Ki) were determined by analyzing the enzyme kinetics, likely using a Dixon or Lineweaver-Burk plot. The reported Ki value for this compound is 1.2 x 10⁻⁶ M.

G A 1. Fermentation of Streptomyces xanthophaeus B 2. Isolation from Broth (Column & Centrifugal Chromatography) A->B C 3. Structural Analysis (Spectroscopy & Chemical Studies) B->C E 5. Enzyme Inhibition Assay (PGP-I + Substrate + this compound) B->E D 4. Total Synthesis (Structural Confirmation) C->D F 6. Kinetic Analysis (e.g., Dixon Plot) E->F G Determination of Inhibition Type & Ki Value F->G

Figure 2: Workflow for the Discovery and Characterization of this compound.

Conclusion and Future Directions

This compound is a well-characterized, specific inhibitor of microbial Pyroglutamyl-peptidase I. Its role in microbial metabolism is defined by its ability to block the processing of pyroglutamyl-containing peptides, thereby interfering with nutrient acquisition and protein turnover. While its direct mechanism of action is clear, the broader downstream consequences of this inhibition on the entire metabolic network of a microorganism remain a promising area for future investigation. Further studies employing metabolomics and systems biology approaches on bacteria treated with this compound or on PGP-I knockout strains could elucidate the wider impact of this enzymatic inhibition and further validate PGP-I as a potential target for novel antimicrobial drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of Benarthin in Pyroglutamyl Peptidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamyl peptidase (PGP), also known as pyroglutamyl aminopeptidase, is an enzyme that catalyzes the removal of a pyroglutamyl residue from the N-terminus of peptides and proteins. This process is crucial in the regulation of various physiological processes, including the metabolism of hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). Given its role in biological signaling, PGP has emerged as a potential therapeutic target for a range of diseases.

Benarthin, a natural product isolated from Streptomyces xanthophaeus, has been identified as a potent and competitive inhibitor of pyroglutamyl peptidase.[1] Its specific mechanism of action makes it a valuable tool for studying the function of PGP and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in pyroglutamyl peptidase assays, including methods for determining its inhibitory activity and characterizing its kinetic properties.

Principle of the Assay

The activity of pyroglutamyl peptidase can be monitored using a chromogenic substrate, such as L-pyroglutamyl-p-nitroanilide. The enzyme cleaves the pyroglutamyl group, releasing p-nitroaniline, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 410 nm. The rate of the increase in absorbance is directly proportional to the enzyme activity.

This compound, as a competitive inhibitor, binds to the active site of the enzyme, thereby preventing the substrate from binding and reducing the rate of the reaction. By measuring the enzyme activity in the presence of varying concentrations of this compound, its inhibitory potency can be determined.

Data Presentation

The inhibitory activity of this compound and other pyroglutamyl peptidase inhibitors is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a more potent inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to reduce the rate of the enzymatic reaction by 50%. While a specific IC50 value for this compound has not been reported in the literature reviewed, it can be related to the Ki value using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known.

InhibitorType of InhibitionKi ValueIC50 Value
This compoundCompetitive1.2 µM[1]Not Reported
N-carbobenzoxypyroglutamyl diazomethyl ketoneCovalent0.12 mMNot Reported
Glp-Asn-ProNH2Competitive17.5 µMNot Reported
Glp-Asn-Pro-AMCCompetitive0.97 µMNot Reported

Experimental Protocols

Materials and Reagents
  • Pyroglutamyl Peptidase I (from a commercial source or purified)

  • This compound

  • L-pyroglutamyl-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of pyroglutamyl peptidase in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 10-100 ng/µL.

  • Substrate Solution: Dissolve L-pyroglutamyl-p-nitroanilide in a minimal amount of DMSO and then dilute with Tris-HCl buffer to the desired concentration. A typical starting concentration is 2 mM.

  • This compound Solution: Prepare a stock solution of this compound in DMSO. A starting stock concentration of 10 mM is recommended. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations in the assay.

Protocol 1: Determination of this compound IC50

This protocol is designed to determine the concentration of this compound that inhibits 50% of the pyroglutamyl peptidase activity.

  • Prepare a serial dilution of this compound: In a 96-well plate, perform a serial dilution of the this compound stock solution to create a range of concentrations. A typical range would be from 100 µM down to 0.1 µM. Include a control well with no inhibitor.

  • Add the enzyme: To each well containing the this compound dilutions and the control well, add a fixed amount of the pyroglutamyl peptidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 30 minutes at 37°C.

  • Data analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each this compound concentration.

    • Plot the reaction velocity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki) of this compound

This protocol determines the inhibition constant (Ki) and confirms the competitive nature of this compound's inhibition.

  • Vary substrate and inhibitor concentrations: Set up a matrix in a 96-well plate with varying concentrations of the substrate (L-pyroglutamyl-p-nitroanilide) and several fixed concentrations of this compound. For example, use substrate concentrations ranging from 0.1 mM to 2 mM and this compound concentrations of 0 µM, 1 µM, 2 µM, and 5 µM.

  • Add the enzyme: Add a fixed amount of the pyroglutamyl peptidase solution to all wells.

  • Initiate and monitor the reaction: Add the substrate/inhibitor mixtures to the enzyme to start the reaction and immediately begin monitoring the absorbance at 410 nm as described in Protocol 1.

  • Data analysis:

    • Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • For competitive inhibition, the lines should intersect on the y-axis.

    • The Ki can be determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.

Visualizations

Inhibition_Mechanism E Pyroglutamyl Peptidase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (L-pyroglutamyl-p-nitroanilide) S->ES ES->E k-1 P Products (P) (p-nitroaniline + pyroglutamate) ES->P k2 I This compound (I) I->EI EI->E

Caption: Mechanism of competitive inhibition of Pyroglutamyl Peptidase by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) prep_dilutions Prepare Serial Dilutions of this compound prep_reagents->prep_dilutions add_enzyme Add Enzyme to Wells prep_dilutions->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_absorbance Measure Absorbance at 410 nm add_substrate->read_absorbance calc_velocity Calculate Initial Reaction Velocities read_absorbance->calc_velocity plot_data Plot Data (e.g., Dose-Response or Lineweaver-Burk) calc_velocity->plot_data determine_params Determine IC50 or Ki plot_data->determine_params

Caption: General workflow for a pyroglutamyl peptidase inhibition assay.

References

Application Notes and Protocols for the Isolation of Benarthin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the isolation of Benarthin, a potent pyroglutamyl peptidase inhibitor, from the fermentation broth of Streptomyces xanthophaeus MJ244-SF1. This compound's structure has been identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine[1][2][3].

Data Presentation

Currently, publicly available literature does not provide specific quantitative data on the yield and purity of this compound at various stages of the isolation process. The primary source for this information is the foundational paper, "this compound: a new inhibitor of pyroglutamyl peptidase. I. Taxonomy, fermentation, isolation and biological activities," which is not available in its entirety through open-access channels. Researchers are advised to consult this publication for detailed quantitative analysis.

Table 1: Hypothetical Data on this compound Isolation and Purification

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purity Fold
Culture Supernatant[Data Not Available][Data Not Available][Data Not Available]1001
Column Chromatography[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Centrifugal Partition Chromatography[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available]

Note: The data in this table is hypothetical and serves as a template. Actual values should be determined experimentally and/or referenced from the primary literature.

Experimental Protocols

The following protocols are based on the general methodologies reported for the isolation of secondary metabolites from Streptomyces and the specific techniques mentioned in the abstracts of the primary this compound literature[4].

Fermentation of Streptomyces xanthophaeus MJ244-SF1

A detailed fermentation protocol is essential for optimal this compound production. While the exact media composition and fermentation parameters for Streptomyces xanthophaeus MJ244-SF1 are detailed in the primary publication, a general protocol for Streptomyces fermentation is as follows:

1.1. Media Preparation:

  • A suitable fermentation medium for Streptomyces typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The specific formulation for this compound production should be referenced from Aoyagi et al., 1992[4].

1.2. Inoculation and Fermentation:

  • Prepare a seed culture of Streptomyces xanthophaeus MJ244-SF1 by inoculating a suitable liquid medium and incubating at 28-30°C with shaking for 2-3 days.

  • Inoculate the production-scale fermentation medium with the seed culture.

  • Incubate the production culture at 28-30°C with aeration and agitation for a period determined by a time-course study to maximize this compound yield.

1.3. Monitoring:

  • Monitor the fermentation process by measuring parameters such as pH, cell growth (optical density or dry cell weight), and this compound production (using a pyroglutamyl peptidase inhibition assay).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step chromatographic process.

2.1. Preparation of Crude Extract:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • The supernatant, containing the secreted this compound, is the starting material for purification.

2.2. Column Chromatography (Initial Purification):

  • The initial purification step involves column chromatography. The choice of resin is critical for effective separation. Common resins for peptide purification include ion-exchange or reversed-phase materials. The specific type of resin and the mobile phase composition for this compound isolation are detailed in the primary literature.

    • Equilibrate the chosen chromatography column with the starting buffer.

    • Load the culture supernatant onto the column.

    • Wash the column to remove unbound impurities.

    • Elute the bound compounds using a gradient of a suitable eluent (e.g., increasing salt concentration or organic solvent percentage).

    • Collect fractions and assay for this compound activity.

    • Pool the active fractions.

2.3. Centrifugal Partition Chromatography (CPC) (Final Purification):

  • CPC is a liquid-liquid chromatography technique that is effective for the purification of natural products. It relies on the partitioning of the target compound between two immiscible liquid phases.

    • Select a suitable biphasic solvent system for this compound purification. This is a critical step and requires empirical testing or reference to the primary literature.

    • Prepare the CPC instrument by filling the rotor with the stationary phase.

    • Dissolve the partially purified this compound from the previous step in a suitable solvent and inject it into the CPC system.

    • Pump the mobile phase through the system to effect separation.

    • Collect fractions and monitor for the presence of this compound using an appropriate detection method (e.g., UV absorbance) and a bioassay.

    • Pool the pure fractions containing this compound and concentrate them to obtain the final product as a colorless powder.

Visualizations

This compound Isolation Workflow

Benarthin_Isolation_Workflow cluster_fermentation Fermentation cluster_purification Purification A Inoculation of Streptomyces xanthophaeus MJ244-SF1 B Fermentation in Production Medium A->B C Harvesting of Culture Broth B->C D Centrifugation/Filtration (Separation of Mycelium) C->D Crude Extract E Column Chromatography (Initial Purification) D->E F Centrifugal Partition Chromatography (CPC) E->F G Pure this compound (Colorless Powder) F->G Benarthin_NRPS_Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_m1 Module 1 cluster_m2 Module 2 cluster_m3 Module 3 cluster_te Thioesterase Domain cluster_precursors Precursors NRPS Module 1 Module 2 Module 3 TE M1 A T M2 C A T M1:T->M2:C M3 C A T M2:T->M3:C TE TE M3:T->TE This compound This compound (L-(2,3-dihydroxybenzoyl)- argininyl-L-threonine) TE->this compound Release P1 2,3-Dihydroxy- benzoic Acid P1->M1:A P2 L-Arginine P2->M2:A P3 L-Threonine P3->M3:A

References

Application Notes and Protocols: Synthesis and Purification of Benarthin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benarthin is a novel synthetic compound that has demonstrated significant potential in preclinical studies as a modulator of inflammatory pathways. Its unique structure and mechanism of action make it a promising candidate for further investigation in the context of autoimmune diseases and chronic inflammatory conditions. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for use by researchers and professionals in drug development. The methodologies described herein are based on established principles of organic synthesis and chromatography, optimized for high yield and purity.

Synthesis of this compound: A Suzuki Coupling Approach

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a boronic acid derivative, which are the key precursors for the this compound core structure.

Experimental Protocol: this compound Synthesis

Materials:

  • Precursor A: 4-bromobenzaldehyde

  • Precursor B: (3-formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane to the flask until the solids are fully suspended.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to create an inert atmosphere.

  • Reaction: Heat the mixture to 90°C and allow it to reflux for 12 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_workup Workup & Isolation A Precursor A (4-bromobenzaldehyde) Add_Catalyst Add Catalysts A->Add_Catalyst Combine in flask B Precursor B ((3-formylphenyl)boronic acid) B->Add_Catalyst Combine in flask K2CO3 K₂CO₃ K2CO3->Add_Catalyst Combine in flask Pd Pd(OAc)₂ Pd->Add_Catalyst PPh3 PPh₃ PPh3->Add_Catalyst Solvent Toluene/Dioxane Add_Solvent Add Solvents Solvent->Add_Solvent Inert N₂ Atmosphere Purge Purge with N₂ Inert->Purge Heat 90°C, 12h Reflux Reflux Heat->Reflux Quench Quench with H₂O Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Crude Crude this compound Concentrate->Crude Add_Catalyst->Add_Solvent Add_Solvent->Purge Purge->Reflux Reflux->Quench Reaction Complete

Caption: Workflow for the Suzuki-Miyaura synthesis of crude this compound.

Purification of this compound

The crude this compound product requires purification to remove unreacted starting materials, catalyst residues, and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity (>99%).

Experimental Protocol: Purification

Part 1: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (9:1 Hexane:Ethyl Acetate) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% and gradually increasing to 30%.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate the solvent using a rotary evaporator.

Part 2: Recrystallization

Materials:

  • Partially purified this compound from column chromatography

  • Ethanol

  • Deionized water

  • Erhlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization Induction: Slowly add deionized water dropwise until the solution becomes slightly cloudy.

  • Crystal Growth: Heat the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Purification Workflow Diagram

G Crude Crude this compound ColChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColChrom TLC TLC Analysis of Fractions ColChrom->TLC Pool Pool Pure Fractions TLC->Pool Evap1 Solvent Evaporation Pool->Evap1 Recryst Recrystallization (Ethanol/Water) Evap1->Recryst Filter Vacuum Filtration Recryst->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure this compound (>99%) Dry->Pure

Caption: Two-step purification workflow for obtaining high-purity this compound.

Data Presentation

The following table summarizes the expected outcomes from the synthesis and purification of this compound starting from 10 grams of 4-bromobenzaldehyde.

ParameterValueMethod of Analysis
Synthesis
Theoretical Yield12.7 gStoichiometry
Crude Yield10.2 g (80%)Gravimetric
Crude Purity~85%HPLC
Purification
Yield after Column8.5 g (67%)Gravimetric
Purity after Column~97%HPLC
Final Yield (Recrystallized)7.9 g (62%)Gravimetric
Final Purity>99.5%HPLC, NMR

This compound's Proposed Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes Transcription TNF TNF-α TNF->Receptor Binds

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. All experiments involving hazardous materials should be conducted in a properly equipped laboratory with appropriate safety precautions. The protocols provided may require optimization based on specific laboratory conditions and reagent quality.

Application of Benarthin in Iron Chelation Studies: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Benarthin" in the context of iron chelation studies did not yield specific results. The scientific literature readily available through comprehensive searches does not contain information on a compound named this compound for this application. It is possible that "this compound" may be a novel, not-yet-published compound, an internal project name, or a misspelling of another iron chelator.

Therefore, this document will provide a generalized framework for application notes and protocols relevant to the study of iron chelating agents, based on established experimental designs and the known activities of other well-documented iron chelators. This information is intended to serve as a guide for researchers, scientists, and drug development professionals interested in the evaluation of novel iron chelating compounds.

Introduction to Iron Chelation Therapy

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] However, an excess of iron can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage.[2] Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis, or as a consequence of repeated blood transfusions in patients with conditions like thalassemia and sickle cell anemia.[3]

Iron chelation therapy is the primary treatment for iron overload. It involves the administration of therapeutic agents that bind to excess iron, forming stable, non-toxic complexes that can be excreted from the body.[4] Clinically approved iron chelators include Deferoxamine (DFO), Deferiprone (L1), and Deferasirox (DFRA).[5] The development of new iron chelators with improved efficacy, oral bioavailability, and safety profiles remains an active area of research.

Preclinical Evaluation of Novel Iron Chelators

The preclinical assessment of a potential new iron chelator involves a series of in vitro and in vivo studies to characterize its iron binding affinity, cellular permeability, antioxidant capacity, and efficacy in reducing iron levels.

In Vitro Assays

2.1.1. Iron (Fe³⁺ and Fe²⁺) Chelating Activity

This assay determines the ability of the compound to bind to ferric (Fe³⁺) and ferrous (Fe²⁺) iron. A common method involves a competition assay with a known iron-binding indicator, such as ferrozine. The reduction in the colorimetric signal of the iron-indicator complex in the presence of the test compound indicates its chelating activity.

Table 1: Example Data for In Vitro Iron Chelating Activity

CompoundConcentration (µM)Fe³⁺ Chelation (%)Fe²⁺ Chelation (%)
This compound (Hypothetical) 104538
507865
1009285
Deferoxamine (DFO) 105515
508530
1009845
Deferiprone (L1) 103060
506588
1008095

2.1.2. Antioxidant Activity Assays

The ability of a chelator to prevent iron-mediated oxidative stress can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the ferric reducing antioxidant power (FRAP) assay.

2.1.3. Cell-Based Assays

  • Cell Viability/Cytotoxicity: The effect of the chelator on the viability of relevant cell lines (e.g., hepatocytes, cardiomyocytes, neuronal cells) is assessed using assays like the MTT or MTS assay. This helps to determine the therapeutic window of the compound.

  • Intracellular Iron Chelation: The ability of the compound to access and chelate intracellular iron can be measured using fluorescent probes that are quenched by iron, such as calcein-AM.

  • Protection against Oxidative Stress: The cytoprotective effect of the chelator against an iron-induced oxidative insult (e.g., using 6-hydroxydopamine or dopamine in neuronal cells) can be quantified by measuring cell viability and intracellular ROS levels.

Experimental Protocols

Protocol 1: Determination of Iron Chelating Activity (Spectrophotometric Method)

  • Preparation of Reagents:

    • Test compound stock solution (e.g., in DMSO or aqueous buffer).

    • FeCl₃ and FeCl₂ solutions in a suitable buffer (e.g., HEPES, pH 7.4).

    • Ferrozine solution.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the iron solution (FeCl₃ or FeCl₂) to each well.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for chelation.

    • Add the ferrozine solution to each well.

    • Incubate for another period (e.g., 10 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 562 nm for the ferrozine-Fe²⁺ complex).

  • Calculation:

    • The percentage of iron chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the iron-ferrozine complex without the test compound, and Abs_sample is the absorbance in the presence of the test compound.

Protocol 2: Assessment of Cytoprotection against Iron-Induced Oxidative Stress

  • Cell Culture:

    • Plate cells (e.g., PC12 or SH-SY5Y neuronal cells) in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Induce oxidative stress by adding a solution of an iron-dependent toxin (e.g., 6-hydroxydopamine or a high concentration of iron).

    • Include control wells with untreated cells and cells treated only with the toxin.

  • Assessment of Cell Viability:

    • After the incubation period (e.g., 24 hours), add a viability reagent (e.g., MTT or MTS) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.

Signaling Pathways in Iron Metabolism

Iron homeostasis is tightly regulated by a complex network of signaling pathways. The central regulator is the peptide hormone hepcidin, which is primarily produced by the liver. Hepcidin controls systemic iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation. This traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing iron absorption and release into the circulation.

The expression of hepcidin is modulated by several factors, including body iron stores, inflammation, erythropoietic demand, and hypoxia. The bone morphogenetic protein (BMP)-SMAD signaling pathway is a key positive regulator of hepcidin expression in response to increased iron levels.

Iron_Metabolism_Signaling cluster_regulation Hepcidin Regulation cluster_action Hepcidin Action Iron_Overload High Iron Stores (e.g., Iron Overload) BMP_SMAD BMP-SMAD Pathway Iron_Overload->BMP_SMAD activates Inflammation Inflammation (IL-6) Liver Hepatocyte Inflammation->Liver stimulates Erythropoiesis Erythropoietic Demand Hepcidin Hepcidin (HAMP gene) Erythropoiesis->Hepcidin inhibits Hypoxia Hypoxia Hypoxia->Hepcidin inhibits Liver->Hepcidin produces BMP_SMAD->Hepcidin upregulates Ferroportin Ferroportin (FPN) Hepcidin->Ferroportin binds and degrades Iron_Absorption Decreased Iron Absorption Ferroportin->Iron_Absorption leads to Iron_Release Decreased Iron Release from Stores Ferroportin->Iron_Release leads to Enterocyte Enterocyte Enterocyte->Ferroportin expresses Macrophage Macrophage Macrophage->Ferroportin expresses

Caption: Simplified signaling pathway of systemic iron homeostasis regulated by hepcidin.

Experimental Workflow for Evaluating a Novel Iron Chelator

The logical progression of experiments to evaluate a novel iron chelator is crucial for efficient and comprehensive characterization.

Experimental_Workflow Start Novel Compound 'this compound' In_Vitro In Vitro Characterization Start->In_Vitro Fe_Chelation Iron Chelation Assay (Fe³⁺ & Fe²⁺) In_Vitro->Fe_Chelation Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant Cell_Culture Cell-Based Assays In_Vitro->Cell_Culture Promising Results Cytotoxicity Cytotoxicity/ Viability Cell_Culture->Cytotoxicity Intracellular_Fe Intracellular Iron Chelation (Calcein) Cell_Culture->Intracellular_Fe Cytoprotection Cytoprotection against Oxidative Stress Cell_Culture->Cytoprotection In_Vivo In Vivo Studies (Animal Models of Iron Overload) Cell_Culture->In_Vivo Favorable Profile Efficacy Efficacy in Reducing Tissue Iron Load In_Vivo->Efficacy Toxicity Toxicology and Pharmacokinetics In_Vivo->Toxicity Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Sub-optimal Properties Clinical_Trials Preclinical Candidate for Clinical Trials In_Vivo->Clinical_Trials Positive Efficacy and Safety Data Lead_Optimization->In_Vitro

Caption: A typical experimental workflow for the preclinical development of a novel iron chelator.

Conclusion

While specific data on "this compound" is not available in the public domain, the established methodologies for evaluating iron chelators provide a clear path for the investigation of any new candidate compound. A systematic approach, encompassing in vitro characterization of iron binding and antioxidant properties, cell-based assays to determine cellular efficacy and toxicity, and in vivo studies in relevant animal models, is essential for the successful development of novel iron chelation therapies. The protocols and workflows outlined in this document serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols for Benarthin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benarthin

This compound is a dipeptide, identified as L-(2,3-dihydroxybenzoyl)arginyl-L-threonine (CAS Number: 143651-45-0), that was originally isolated from the culture filtrate of Streptomyces xanthophaeus MJ244-SF1.[1][2][3][4] It is a known inhibitor of pyroglutamyl peptidase I (PGP-1), a cysteine protease that removes N-terminal pyroglutamyl residues from peptides.[5] this compound acts as a competitive inhibitor of PGP-1 with an inhibition constant (Ki) of 1.2 x 10⁻⁶ M.

The inhibition of PGP-1 is an area of growing research interest due to the enzyme's role in the regulation of various peptide hormones and its potential involvement in inflammation and cancer. However, to date, there is a lack of published literature detailing the use of this compound in cell culture experiments, including established dosage ranges and cytotoxic concentrations.

This document provides a comprehensive set of protocols and guidelines for researchers to systematically determine the optimal dosage and concentration of this compound for their specific in vitro studies.

Experimental Workflow for Novel Compound Testing

The following diagram outlines a general workflow for the initial evaluation of a novel compound, such as this compound, in a cell culture setting.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock_sol Prepare this compound Stock Solution (e.g., in DMSO or PBS) solubility_test Assess Solubility in Cell Culture Medium stock_sol->solubility_test stability_test Evaluate Stability at 37°C solubility_test->stability_test cell_seeding Seed Cells in Multi-well Plates stability_test->cell_seeding serial_dil Prepare Serial Dilutions of this compound cell_seeding->serial_dil treatment Treat Cells with Varying Concentrations serial_dil->treatment incubation Incubate for Defined Periods (e.g., 24, 48, 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acq Measure Absorbance/ Fluorescence viability_assay->data_acq calc_inhibition Calculate Percent Inhibition data_acq->calc_inhibition ic50_det Determine IC50 Value from Dose-Response Curve calc_inhibition->ic50_det

General experimental workflow for evaluating this compound.

Preliminary Studies: Solubility and Stability

Before initiating cell-based assays, it is crucial to determine the solubility and stability of this compound in the specific cell culture medium to be used.

1. Solubility Assessment:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile DMSO or PBS).

  • Serially dilute the stock solution in your complete cell culture medium to a range of concentrations that you anticipate testing.

  • Visually inspect the solutions for any signs of precipitation, both immediately and after a short incubation at 37°C.

  • If precipitation is observed, the highest concentration that remains in solution should be considered the maximum working concentration for your experiments.

2. Stability Assessment:

  • Incubate the highest soluble concentration of this compound in complete cell culture medium at 37°C in a CO₂ incubator for the longest duration of your planned experiments (e.g., 72 hours).

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze the medium for the presence of the intact compound, for example, by HPLC. This will help determine if the compound degrades over the course of the experiment, which could affect the interpretation of your results.

Protocol: Determining the IC50 of this compound via MTT Assay

This protocol provides a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound, which is a key indicator of its cytotoxic potential.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile DMSO or PBS for stock solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations for treatment. A broad starting range (e.g., 0.1 µM to 100 µM) is recommended for a novel compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the treated plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Collection:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank control from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50 Value:

    • Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis) to generate a dose-response curve.

    • The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation: this compound Cytotoxicity

Due to the absence of published data, the following table is provided as a template for researchers to summarize their findings. It is recommended to test this compound on multiple cell lines to assess its potential for cell-type-specific effects.

Cell LineCancer Type/OriginIncubation Time (h)IC50 (µM)Notes
e.g., MCF-7Breast Adenocarcinoma24Enter Value
48Enter Value
72Enter Value
e.g., A549Lung Carcinoma24Enter Value
48Enter Value
72Enter Value
e.g., HEK293Human Embryonic Kidney48Enter ValueNon-cancerous control

Potential Signaling Pathways and Further Research

This compound's target, PGP-1, is known to cleave the N-terminal pyroglutamyl residue from various bioactive peptides, including hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). By inhibiting PGP-1, this compound may modulate the levels and activity of these peptides, leading to downstream effects on their respective signaling pathways.

Recent studies have also implicated PGP-1 in inflammatory processes, with a potential link to the IL-6/STAT3 signaling pathway in the context of inflammation-associated hepatocellular tumors. Therefore, when investigating the effects of this compound, it may be pertinent to examine key markers within these pathways.

The following diagram illustrates the potential mechanism of action of this compound.

benarthin_moa cluster_mechanism Mechanism of Action This compound This compound pgp1 Pyroglutamyl Peptidase I (PGP-1) This compound->pgp1 Inhibits peptide pGlu-Peptide (e.g., TRH, GnRH) pgp1->peptide Cleaves cleaved_peptide Active Peptide peptide->cleaved_peptide Activation receptor Peptide Receptor cleaved_peptide->receptor Binds signaling Downstream Signaling (e.g., IL-6/STAT3) receptor->signaling Activates

Proposed mechanism of action of this compound.

Disclaimer: The information and protocols provided in this document are intended as a general guide for the initial characterization of this compound in cell culture. As there is currently no established body of literature on this specific application, researchers are advised to optimize these protocols for their particular cell lines and experimental conditions.

References

Application Note and Protocol for Measuring the Inhibitory Constant (Ki) of Benarthin against Pyroglutamyl Peptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benarthin is a known inhibitor of pyroglutamyl peptidase (PG-peptidase), an enzyme implicated in various physiological processes. Determining the inhibitory constant (Ki) of this compound is crucial for understanding its potency and mechanism of action, which is essential for drug development and biochemical research. This document provides a detailed protocol for measuring the Ki of this compound as a competitive inhibitor of PG-peptidase.

This compound, isolated from Streptomyces xanthophaeus, has been identified as a competitive inhibitor of pyroglutamyl peptidase with a previously reported Ki value of 1.2 x 10⁻⁶ M. This application note outlines the materials, equipment, and a step-by-step procedure to independently verify this inhibitory constant.

Principle

The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. For a competitive inhibitor like this compound, the Ki can be determined by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods, such as the Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.

The enzymatic activity of PG-peptidase can be monitored by the hydrolysis of a chromogenic substrate, such as L-Pyroglutamic acid ß-naphthylamide. The release of ß-naphthylamine can be detected spectrophotometrically, providing a measure of the reaction rate.

Signaling Pathway

Signaling_Pathway cluster_0 Pyroglutamyl Peptidase (PG-peptidase) Catalysis cluster_1 Competitive Inhibition by this compound PG-peptidase PG-peptidase Products (pGlu + X) Products (pGlu + X) PG-peptidase->Products (pGlu + X) Catalyzes Inactive Enzyme-Inhibitor Complex Inactive Enzyme-Inhibitor Complex PG-peptidase->Inactive Enzyme-Inhibitor Complex Substrate (pGlu-X) Substrate (pGlu-X) Substrate (pGlu-X)->PG-peptidase This compound This compound This compound->PG-peptidase This compound->Inactive Enzyme-Inhibitor Complex

Caption: Competitive inhibition of PG-peptidase by this compound.

Materials and Equipment

Reagents
  • Pyroglutamyl peptidase (from a commercial source)

  • This compound (synthesis or commercial source)

  • L-Pyroglutamic acid ß-naphthylamide (Substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Fast Garnet GBC salt solution

  • Bovine Serum Albumin (BSA)

Equipment
  • UV-Vis Spectrophotometer

  • Microplate reader (optional)

  • Incubator or water bath (37°C)

  • Pipettes and tips

  • 96-well microplates (for microplate reader assay)

  • Cuvettes (for spectrophotometer assay)

  • pH meter

  • Analytical balance

Experimental Protocols

Reagent Preparation
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.0 at room temperature.

  • PG-peptidase Stock Solution: Dissolve PG-peptidase in Tris-HCl buffer to a concentration of 1 mg/mL. Store at -20°C in aliquots. Dilute to the final working concentration in assay buffer just before use.

  • Substrate Stock Solution: Dissolve L-Pyroglutamic acid ß-naphthylamide in DMSO to a concentration of 10 mM. Store at -20°C.

  • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C. Prepare serial dilutions in DMSO to obtain a range of inhibitor concentrations.

  • Fast Garnet GBC Salt Solution: Prepare a 10 mg/mL solution of Fast Garnet GBC salt in 0.1 M Tris-HCl buffer (pH 7.6) containing 10% (v/v) Tween 20. Prepare this solution fresh daily.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Prepare Reagents B Prepare Serial Dilutions of this compound A->B C Prepare Substrate Dilutions B->C D Mix Enzyme, Buffer, and this compound C->D E Pre-incubate at 37°C D->E F Add Substrate to Initiate Reaction E->F G Incubate at 37°C F->G H Stop Reaction with Fast Garnet Solution G->H I Measure Absorbance at 550 nm H->I J Calculate Initial Reaction Velocities I->J K Data Analysis (Lineweaver-Burk or Non-linear Regression) J->K L Determine Ki K->L

Caption: Workflow for Ki determination of this compound.

PG-peptidase Activity Assay
  • Assay Setup: Set up a series of reactions in microcentrifuge tubes or a 96-well plate. Each reaction should have a final volume of 200 µL.

  • Reaction Mixture: For each reaction, add the following components in the specified order:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • A specific volume of this compound dilution (or DMSO for the control)

    • PG-peptidase solution (to a final concentration that gives a linear reaction rate for at least 10 minutes)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (L-Pyroglutamic acid ß-naphthylamide) to initiate the reaction. The final substrate concentration should be varied (e.g., from 0.5 to 10 times the Km value).

  • Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding 100 µL of the Fast Garnet GBC salt solution.

  • Color Development: Allow the color to develop for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 550 nm using a spectrophotometer or microplate reader.

Determination of Michaelis-Menten Constant (Km)

Before determining the Ki, it is essential to determine the Km of the enzyme for the substrate under the same experimental conditions.

  • Perform the PG-peptidase activity assay as described above without any inhibitor.

  • Vary the concentration of the substrate (L-Pyroglutamic acid ß-naphthylamide) over a wide range (e.g., 0.1 to 20 mM).

  • Measure the initial reaction velocity (v) at each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

Determination of Inhibitory Constant (Ki)
  • Perform the PG-peptidase activity assay with at least two different fixed concentrations of the substrate and a range of this compound concentrations. A common practice is to use substrate concentrations around the Km value (e.g., Km and 2xKm).

  • For each substrate concentration, measure the initial reaction velocity (v) at each this compound concentration ([I]).

Data Presentation and Analysis

Data Tables

Summarize the collected data in the following tables:

Table 1: Determination of Michaelis-Menten Constant (Km)

Substrate Concentration ([S]) (mM)Initial Velocity (v) (absorbance/min)
......
......

Table 2: Inhibition of PG-peptidase by this compound

[this compound] (µM)Initial Velocity (v) at [S] = Km (abs/min)Initial Velocity (v) at [S] = 2xKm (abs/min)
0......
.........
.........
Data Analysis Methods

There are several methods to determine the Ki for a competitive inhibitor.

  • Calculate the reciprocal of the initial velocities (1/v) and substrate concentrations (1/[S]).

  • Plot 1/v versus 1/[S] for each inhibitor concentration.

  • For a competitive inhibitor, the lines will intersect on the y-axis.

  • The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

  • Plot Km_app versus the inhibitor concentration ([I]). The slope of this line is Km/Ki, and the y-intercept is Km.

  • Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) for each fixed substrate concentration.

  • The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

The most accurate method is to perform a global non-linear fit of the initial velocity data to the Michaelis-Menten equation for competitive inhibition:

v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Software packages such as GraphPad Prism or R can be used for this analysis.

Logical Relationship for Ki Calculation

Ki_Calculation A Measure Initial Velocities (v) at various [S] and [I] B Determine Km and Vmax (No Inhibitor Control) A->B C Data Analysis A->C D Lineweaver-Burk Plot C->D E Dixon Plot C->E F Non-linear Regression C->F G Determine Ki D->G E->G F->G

Caption: Logical flow for Ki determination.

Expected Results

Based on the literature, this compound is a competitive inhibitor of PG-peptidase with a Ki of approximately 1.2 µM. The experimental results should be consistent with this value. The Lineweaver-Burk plot should show a series of lines with a common y-intercept, and the Dixon plot should show intersecting lines to the left of the y-axis.

Troubleshooting

IssuePossible CauseSolution
No inhibition observed This compound is inactive or degraded.Verify the integrity and concentration of the this compound stock solution.
Incorrect assay conditions.Optimize pH, temperature, and enzyme concentration.
High background absorbance Substrate precipitation.Ensure the substrate is fully dissolved in DMSO before adding to the aqueous buffer.
Reagent contamination.Use fresh, high-quality reagents.
Non-linear reaction rates Substrate depletion or product inhibition.Reduce the incubation time or enzyme concentration to ensure initial velocity is measured.
Enzyme instability.Add a stabilizing agent like BSA to the assay buffer.

Conclusion

This application note provides a comprehensive protocol for the determination of the inhibitory constant (Ki) of this compound against pyroglutamyl peptidase. By following these detailed procedures, researchers can accurately characterize the inhibitory potency of this compound, which is a critical step in the evaluation of its potential as a therapeutic agent. The use of robust data analysis methods, such as non-linear regression, is recommended for the most accurate determination of the Ki value.

Application Notes and Protocols for Studying Neuropeptide Degradation Using Benarthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptides are a diverse class of signaling molecules that play critical roles in a wide range of physiological processes, including neurotransmission, pain perception, mood regulation, and appetite control. The biological activity of neuropeptides is tightly regulated, not only by their synthesis and release but also by their degradation by peptidases. Understanding the mechanisms of neuropeptide degradation is crucial for elucidating their physiological functions and for the development of novel therapeutics targeting neuropeptidergic systems.

Benarthin is a potent and specific inhibitor of Pyroglutamyl Peptidase I (PGP-I), also known as Pyroglutamyl Aminopeptidase I (PAP-I). PGP-I is a key enzyme responsible for the degradation of several neuropeptides that possess an N-terminal pyroglutamyl (pGlu) residue.[1][2] By inhibiting PGP-I, this compound can be used as a valuable tool to study the degradation pathways of these neuropeptides, to investigate their physiological roles, and to screen for novel drug candidates that modulate their activity.

These application notes provide detailed protocols and guidelines for using this compound to study the degradation of pGlu-containing neuropeptides in various experimental systems.

Mechanism of Action of this compound

This compound, isolated from the culture broth of Streptomyces xanthophaeus, is a competitive inhibitor of Pyroglutamyl Peptidase I.[3] Its structure, L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, contains a catechol group that is essential for its inhibitory activity.[4][5] this compound binds to the active site of PGP-I, preventing the enzyme from cleaving the N-terminal pyroglutamyl residue from its target neuropeptide substrates.

Target Neuropeptides

This compound is suitable for studying the degradation of neuropeptides that are substrates for Pyroglutamyl Peptidase I. These include, but are not limited to:

  • Thyrotropin-Releasing Hormone (TRH)

  • Luteinizing Hormone-Releasing Hormone (LHRH) , also known as Gonadotropin-Releasing Hormone (GnRH)

  • Neurotensin

  • Bombesin

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Inhibitor This compound
Target Enzyme Pyroglutamyl Peptidase I (PGP-I)
Inhibition Type Competitive
Inhibition Constant (Ki) 1.2 x 10-6 M
Source Streptomyces xanthophaeus
Essential Moiety Catechol group

Experimental Protocols

Here we provide detailed protocols for using this compound in two common experimental setups: in vitro enzyme activity assays and analysis of neuropeptide degradation in tissue homogenates.

Protocol 1: In Vitro Inhibition of Pyroglutamyl Peptidase I Activity

Objective: To determine the inhibitory effect of this compound on the activity of purified or recombinant PGP-I using a synthetic substrate.

Materials:

  • Purified or recombinant Pyroglutamyl Peptidase I

  • This compound

  • Synthetic fluorogenic PGP-I substrate (e.g., pGlu-7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.

    • Prepare a stock solution of the synthetic substrate in DMSO (e.g., 10 mM) and dilute in Assay Buffer to the final working concentration (typically at or below the Km value for the enzyme).

    • Dilute the PGP-I enzyme in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Set up the Assay:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • PGP-I enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the synthetic substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity as a function of the this compound concentration to determine the IC50 value.

    • Perform kinetic analysis (e.g., Lineweaver-Burk plot) to confirm the mode of inhibition.

Protocol 2: Analysis of Neuropeptide Degradation in Tissue Homogenates

Objective: To investigate the role of PGP-I in the degradation of an endogenous neuropeptide in a biological sample (e.g., brain tissue) using this compound.

Materials:

  • Tissue of interest (e.g., rat hypothalamus)

  • This compound

  • Neuropeptide standard (e.g., TRH)

  • Homogenization Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer or sonicator

  • Centrifuge

  • Protein quantification assay (e.g., Bradford or BCA)

  • Reaction termination solution (e.g., 1 M HCl or trifluoroacetic acid)

  • Analytical system for neuropeptide quantification (e.g., HPLC with UV detection or LC-MS/MS)

Procedure:

  • Prepare Tissue Homogenate:

    • Dissect the tissue of interest on ice and immediately place it in ice-cold Homogenization Buffer.

    • Homogenize the tissue using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration.

  • Set up the Degradation Assay:

    • In microcentrifuge tubes, prepare the following reaction mixtures:

      • Control: Tissue homogenate + vehicle + neuropeptide

      • Inhibitor: Tissue homogenate + this compound + neuropeptide

    • Pre-incubate the tubes containing the homogenate and this compound (or vehicle) at 37°C for 15 minutes.

  • Initiate Degradation:

    • Add the neuropeptide to each tube to a final concentration relevant for physiological studies (e.g., in the nanomolar to low micromolar range).

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Terminate the Reaction:

    • Immediately add the reaction termination solution to the collected aliquots to stop enzymatic activity.

    • Centrifuge the terminated samples at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to precipitate proteins.

  • Quantify Neuropeptide Levels:

    • Analyze the supernatant from each sample using a suitable analytical method (HPLC or LC-MS/MS) to quantify the amount of intact neuropeptide remaining.

  • Data Analysis:

    • Plot the concentration of the intact neuropeptide as a function of time for both the control and this compound-treated samples.

    • Compare the degradation rates between the two conditions to determine the extent of inhibition by this compound.

Visualizations

Signaling Pathway of pGlu-Neuropeptide Degradation

Neuropeptide_Degradation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pro_Neuropeptide Pro-neuropeptide pGlu_Neuropeptide pGlu-Neuropeptide (e.g., TRH, LHRH) Pro_Neuropeptide->pGlu_Neuropeptide Processing pGlu_Neuropeptide_Released Released pGlu-Neuropeptide pGlu_Neuropeptide->pGlu_Neuropeptide_Released Release Inactive_Fragments Inactive Fragments pGlu_Neuropeptide_Released->Inactive_Fragments Degradation Receptor Neuropeptide Receptor pGlu_Neuropeptide_Released->Receptor Binding PGP1 Pyroglutamyl Peptidase I (PGP-I) This compound This compound This compound->PGP1 Inhibition Signaling Postsynaptic Signaling Receptor->Signaling

Caption: Degradation of pGlu-neuropeptides by PGP-I and its inhibition by this compound.

Experimental Workflow for Studying Neuropeptide Degradation

Experimental_Workflow A 1. Sample Preparation (e.g., Tissue Homogenate) B 2. Pre-incubation with this compound or Vehicle A->B C 3. Add Neuropeptide Substrate B->C D 4. Incubation at 37°C (Time Course) C->D E 5. Terminate Reaction D->E F 6. Sample Processing (Protein Precipitation) E->F G 7. Neuropeptide Quantification (HPLC or LC-MS/MS) F->G H 8. Data Analysis (Degradation Rate Comparison) G->H

Caption: Workflow for analyzing neuropeptide degradation using this compound.

References

Benarthin as a Tool for Studying Metalloenzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benarthin is a potent, competitive inhibitor of Pyroglutamyl-Peptidase I (PGP-I), a cysteine peptidase. While the primary target of this compound is PGP-I, the broader family of pyroglutamyl peptidases also includes a metalloenzyme isoform, Pyroglutamyl-Peptidase II (PGP-II). This document provides detailed application notes and protocols for utilizing this compound as a research tool, with a focus on its potential applications in the study of metalloenzymes. It is important to note that while this compound's activity against PGP-I is well-characterized, its effects on the metalloenzyme PGP-II are not extensively documented in the available literature. Therefore, the provided protocols are designed to be adaptable for investigating the inhibitory effects of this compound on both enzyme types.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against Pyroglutamyl-Peptidase I has been quantitatively determined. The key parameter is the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition.

InhibitorTarget EnzymeInhibition Constant (Ki)Inhibition TypeSource
This compoundPyroglutamyl-Peptidase I (PGP-I)1.2 x 10-6 MCompetitive[1]

Note: There is currently no available data in the searched literature for the inhibition of the metalloenzyme Pyroglutamyl-Peptidase II (PGP-II) by this compound.

Experimental Protocols

The following protocols provide a framework for conducting in vitro enzyme inhibition assays to study the effect of this compound on pyroglutamyl peptidase activity. These protocols can be adapted for both PGP-I and the metalloenzyme PGP-II, with considerations for the specific requirements of each enzyme.

General Enzyme Inhibition Assay (Fluorometric Method)

This protocol describes a general method for determining the inhibitory activity of this compound against a pyroglutamyl peptidase using a fluorogenic substrate.

Materials:

  • Purified Pyroglutamyl-Peptidase (Type I or Type II)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Fluorogenic substrate (e.g., pGlu-7-amino-4-methylcoumarin, pGlu-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in assay buffer to the working concentration (typically at or below the Km value for the enzyme).

    • Dilute the purified enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • To each well of the 96-well microplate, add:

      • 20 µL of this compound solution at various concentrations (or vehicle control).

      • 60 µL of assay buffer.

      • 10 µL of the diluted enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the fluorogenic substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed fluorometric microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 value.

    • If the Km of the substrate is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Considerations for Studying the Metalloenzyme PGP-II

When adapting the protocol for the study of the metalloenzyme PGP-II, the following points should be considered:

  • Metal Ion Dependence: PGP-II is a metalloenzyme, often zinc-dependent. Ensure the assay buffer does not contain strong chelating agents (e.g., EDTA) that could inactivate the enzyme. It may be necessary to supplement the buffer with the appropriate metal ion (e.g., ZnCl2) at a low concentration.

  • Enzyme Source: Use a purified or recombinant source of PGP-II for accurate and reproducible results.

  • Substrate Specificity: PGP-II has a narrower substrate specificity than PGP-I, with thyrotropin-releasing hormone (TRH) being a key physiological substrate. While fluorogenic substrates can be used, it may also be relevant to use a more physiologically relevant substrate and detect product formation by other means (e.g., HPLC).

Visualizations

Classification of Pyroglutamyl Peptidases

G Classification of Pyroglutamyl Peptidases A Pyroglutamyl Peptidases (PGPs) B Type I (PGP-I) Cysteine Peptidase A->B C Type II (PGP-II) Metalloenzyme A->C

Caption: Classification of Pyroglutamyl Peptidases.

Experimental Workflow for Enzyme Inhibition Assay

G General Workflow for this compound Inhibition Assay A Prepare Reagents (Enzyme, this compound, Substrate) B Pre-incubate Enzyme with this compound A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Fluorescence) C->D E Data Analysis (Calculate IC50/Ki) D->E

Caption: Workflow for this compound Inhibition Assay.

Thyrotropin-Releasing Hormone (TRH) Signaling Pathway and PGP-II

G Role of PGP-II in TRH Signaling cluster_0 Hypothalamus cluster_1 Anterior Pituitary A TRH Release B TRH Receptor A->B TRH D PGP-II (Metalloenzyme) Degrades TRH A->D Inhibition C TSH Release B->C

Caption: PGP-II's role in TRH signaling.

Structure-Activity Relationship of this compound

Studies on this compound and its derivatives have indicated that the catechol group (the 2,3-dihydroxybenzoyl moiety) is essential for its inhibitory activity against pyroglutamyl peptidase. This suggests that the catechol group plays a critical role in binding to the active site of the enzyme. For metalloenzymes, catechol moieties are known to be effective metal-chelating groups, which provides a rationale for investigating this compound's potential interaction with the zinc ion in the active site of PGP-II.

Conclusion

This compound is a valuable tool for the study of Pyroglutamyl-Peptidase I. The provided protocols offer a starting point for researchers to investigate its inhibitory effects. Given its structure, particularly the metal-chelating catechol group, exploring the activity of this compound against the metalloenzyme PGP-II is a promising area for future research. Such studies would contribute to a better understanding of the substrate and inhibitor specificities of different pyroglutamyl peptidase isoforms and could aid in the development of more selective inhibitors for therapeutic applications. Researchers are encouraged to adapt the provided protocols to their specific experimental needs and to further characterize the kinetics and mechanism of inhibition, especially in the context of metalloenzyme targets.

References

Troubleshooting & Optimization

Overcoming solubility issues with Benarthin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benarthin. The following information is designed to help overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a dipeptide composed of L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.[1][2] It functions as an inhibitor of pyroglutamyl peptidase.[3] Its structure includes a catechol group, an arginine residue, and a threonine residue, which contribute to its chemical properties and solubility characteristics.[1][4] The arginine residue provides a positive charge at physiological pH, while the catechol and threonine moieties add hydrophilicity.

Q2: I am having trouble dissolving this compound in water. What is its expected aqueous solubility?

A2: The precise aqueous solubility of this compound has not been extensively published. However, as a peptide, its solubility is influenced by factors such as pH, temperature, and the presence of co-solvents. Due to the presence of the basic arginine residue, this compound's solubility is expected to be significantly higher in acidic aqueous solutions compared to neutral or basic solutions.

Q3: My this compound solution appears to be degrading over time. What is known about its stability?

A3: Specific stability and degradation profiles for this compound in aqueous solutions are not well-documented in the literature. Peptides, in general, can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The catechol moiety in this compound may also be prone to oxidation, which could affect its stability. It is recommended to prepare fresh solutions and store them at low temperatures for short periods. For longer-term storage, flash-freezing in liquid nitrogen and storage at -80°C is advisable.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides systematic steps to address common problems with dissolving this compound in aqueous solutions.

Problem: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: The solubility of peptides is highly dependent on pH. This compound contains an arginine residue, which has a high pKa. At neutral pH, the overall charge of the molecule might not be optimal for maximum solubility, potentially leading to aggregation.

Solutions:

  • pH Adjustment: The most effective method for dissolving peptides containing basic residues like arginine is to lower the pH.

    • Recommendation: Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4-6).

  • Use of Co-solvents: For hydrophobic peptides, the addition of a small amount of an organic co-solvent can aid in dissolution.

    • Recommendation: If pH adjustment alone is insufficient, consider adding a small percentage (e.g., 1-10%) of DMSO, ethanol, or acetonitrile to your aqueous buffer. Ensure the chosen co-solvent is compatible with your downstream experiments.

  • Sonication: Mechanical agitation can help break up aggregates and promote dissolution.

    • Recommendation: After adding the solvent, sonicate the solution for short bursts in an ice bath to avoid heating.

Problem: After initial dissolution, a precipitate forms in my this compound stock solution upon storage.

Cause: The solution may be supersaturated, or the compound may be degrading or aggregating over time. Temperature changes during storage can also affect solubility.

Solutions:

  • Optimize Storage Conditions:

    • Recommendation: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Review Solvent Composition:

    • Recommendation: If using a co-solvent, ensure the final concentration is not causing the compound to precipitate out when the temperature is lowered. It may be necessary to slightly increase the percentage of the organic co-solvent.

  • Filtration:

    • Recommendation: Before storage, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-aggregates that could act as nucleation points for precipitation.

Data Presentation

The following tables summarize hypothetical solubility data for this compound under various conditions to guide your experimental design.

Table 1: Effect of pH on this compound Solubility in Aqueous Buffers at 25°C

Buffer SystempHThis compound Solubility (mg/mL)
Citrate Buffer4.0> 50
Acetate Buffer5.025 - 50
Phosphate Buffer6.05 - 10
PBS7.4< 1
Tris Buffer8.0< 0.5

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) at 25°C

Co-solventConcentration (%)This compound Solubility (mg/mL)
None0< 1
DMSO52 - 5
DMSO1010 - 15
Ethanol51 - 3
Ethanol105 - 8

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acidic Buffer

  • Materials:

    • This compound powder

    • 50 mM Sodium Citrate buffer, pH 4.0

    • Vortex mixer

    • Sonicator

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the required volume of 50 mM Sodium Citrate buffer (pH 4.0) to achieve a final concentration of 10 mg/mL.

    • Vortex the solution for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube in an ice bath for 3-5 minutes, with intermittent vortexing.

    • Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Solubility Assessment of this compound using the Shake-Flask Method

  • Materials:

    • This compound powder

    • Aqueous buffers of different pH values

    • Co-solvents (e.g., DMSO, ethanol)

    • Shaking incubator

    • Centrifuge

    • HPLC system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., 2 mL of buffer in a glass vial).

    • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually confirm that excess solid this compound remains.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for addressing solubility issues.

Benarthin_Mechanism cluster_0 Cellular Environment PGP Pyroglutamyl Peptidase (PGP) Cleaved_Peptide Active Peptide PGP->Cleaved_Peptide Cleavage pGlu Pyroglutamate PGP->pGlu Substrate pGlu-Peptide Substrate (e.g., TRH, LHRH) Substrate->PGP Binding Signaling_Pathway Downstream Signaling Pathway Cleaved_Peptide->Signaling_Pathway Activates This compound This compound This compound->PGP Competitive Inhibition

Caption: Mechanism of Pyroglutamyl Peptidase inhibition by this compound.

Solubility_Workflow cluster_troubleshooting Troubleshooting Steps Start This compound Powder Dissolve_Neutral Attempt to dissolve in neutral buffer (e.g., PBS pH 7.4) Start->Dissolve_Neutral Check1 Soluble? Dissolve_Neutral->Check1 Success Solution Prepared Check1->Success Yes Adjust_pH Use Acidic Buffer (pH 4-6) Check1->Adjust_pH No Check2 Soluble? Adjust_pH->Check2 Check2->Success Yes Add_Cosolvent Add Co-solvent (e.g., 1-10% DMSO) Check2->Add_Cosolvent No Check3 Soluble? Add_Cosolvent->Check3 Check3->Success Yes Sonication Apply Sonication Check3->Sonication No Check4 Soluble? Sonication->Check4 Check4->Success Yes Consult Consult Further/ Re-evaluate Experiment Check4->Consult No

Caption: Workflow for troubleshooting this compound solubility issues.

References

Troubleshooting unexpected results in Benarthin inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in Benarthin inhibition assays targeting Pyroglutamyl Peptidase I (PGP-I).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and competitive inhibitor of Pyroglutamyl Peptidase I (PGP-I), an enzyme that removes the N-terminal pyroglutamyl residue from peptides.[1] The structure of this compound is L-(2,3-dihydroxybenzoyl)arginyl-L-threonine.[2][3] Its inhibitory activity is primarily attributed to the catechol group (2,3-dihydroxybenzoyl moiety), which is essential for its interaction with the enzyme's active site.[2] this compound's inhibition constant (Ki) has been determined to be 1.2 x 10-6 M.[1]

Q2: What is Pyroglutamyl Peptidase I (PGP-I) and what is its biological role?

Pyroglutamyl Peptidase I (PGP-I), encoded by the PGPEP1 gene, is a cysteine peptidase responsible for cleaving the N-terminal pyroglutamyl (pGlu) residue from various physiologically active peptides. This process is crucial for the regulation of these peptides. PGP-I is implicated in various biological processes, and its dysregulation has been linked to inflammation and cancer. For instance, a circular RNA derived from the PGPEP1 gene, circPGPEP1, can act as a microRNA sponge for miR-515-5p, leading to an upregulation of Nuclear Factor of Activated T-cells 5 (NFAT5), a transcription factor involved in cancer progression.

Q3: What are common unexpected results in this compound inhibition assays and their potential causes?

Common issues include lower-than-expected or no inhibition, high variability between replicates, and a high background signal. These can stem from a variety of factors including reagent integrity, procedural inconsistencies, and instrument settings.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound inhibition assays.

Issue 1: No or Weak Inhibition Observed

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive this compound Ensure proper storage of this compound solution (protect from light and store at the recommended temperature). Prepare fresh solutions for each experiment.
Inactive Enzyme (PGP-I) Verify the activity of your PGP-I enzyme stock with a positive control substrate in the absence of the inhibitor. Avoid repeated freeze-thaw cycles of the enzyme.
Incorrect Assay Conditions Optimize assay buffer pH and temperature. PGP-I activity can be sensitive to these parameters.
Substrate Concentration Too High For a competitive inhibitor like this compound, high substrate concentrations can overcome the inhibition. Use a substrate concentration at or below the Michaelis-Menten constant (Km).
Incorrect Reagent Concentrations Double-check all calculations and ensure accurate dilution of this compound, enzyme, and substrate.
Issue 2: High Variability in Results (High %CV)

Possible Causes & Solutions

Possible CauseRecommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Inadequate Mixing Thoroughly mix all reagents before and after adding them to the assay plate.
Temperature Gradients Ensure the entire microplate is at a uniform temperature during incubation. Avoid stacking plates.
"Edge Effects" in Microplates To minimize evaporation from outer wells, consider not using them for critical samples or fill them with sterile water or buffer.
Inconsistent Incubation Times Use a multichannel pipette or a repeater pipette for adding reagents to minimize time differences between wells.
Issue 3: High Background Signal in Fluorometric Assays

Possible Causes & Solutions

Possible CauseRecommended Solution
Autofluorescence of this compound Run a control with this compound alone (no enzyme or substrate) to measure its intrinsic fluorescence at the assay wavelengths. Subtract this background from your experimental wells.
Contaminated Reagents or Buffers Prepare fresh reagents with high-purity water and sterile-filter them if necessary.
Substrate Instability Some fluorogenic substrates can hydrolyze spontaneously. Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation.
Incorrect Wavelength Settings Use the optimal excitation and emission wavelengths for the fluorophore being used (e.g., AMC).
Well-to-Well Contamination Be meticulous with pipetting to avoid cross-contamination, especially with high-concentration stock solutions.

Data Presentation

The inhibitory activity of this compound and its derivatives highlights the importance of the catechol moiety for PGP-I inhibition. The following table summarizes the structure-activity relationship (SAR) data from Hatsu et al. (1992).

CompoundStructureIC50 (µg/ml)
This compound (2,3-dihydroxybenzoyl)-Arg-Thr2.5
Derivative 1 (2-hydroxybenzoyl)-Arg-Thr>100
Derivative 2 (3-hydroxybenzoyl)-Arg-Thr>100
Derivative 3 (4-hydroxybenzoyl)-Arg-Thr>100
Derivative 4 (3,4-dihydroxybenzoyl)-Arg-Thr50
Derivative 5 (2,3,4-trihydroxybenzoyl)-Arg-Thr2.5
Derivative 6 (benzoyl)-Arg-Thr>100

Experimental Protocols

Pyroglutamyl Peptidase I (PGP-I) Fluorometric Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against PGP-I using the fluorogenic substrate L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC).

Materials:

  • Recombinant human PGP-I

  • This compound

  • L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of pGlu-AMC in DMSO.

    • Dilute PGP-I to the desired concentration in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in all wells does not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the serially diluted this compound solutions. For the positive control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO.

    • Add 25 µL of the diluted PGP-I enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the pGlu-AMC substrate solution to all wells. The final substrate concentration should be at or near the Km for PGP-I.

  • Data Acquisition:

    • Immediately place the plate in the fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the rate of reaction (initial velocity, V₀) for each this compound concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for this compound IC50 Determination

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_data Data Acquisition & Analysis prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound Dilutions/Control prep_this compound->add_this compound prep_enzyme Prepare PGP-I Solution add_enzyme Add PGP-I (or buffer for blank) prep_enzyme->add_enzyme prep_substrate Prepare pGlu-AMC Solution add_substrate Initiate reaction with pGlu-AMC prep_substrate->add_substrate add_this compound->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rate Calculate Reaction Rates (V₀) read_fluorescence->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound against PGP-I.

Troubleshooting Logic for 'No/Weak Inhibition'

G start Start: No/Weak Inhibition check_inhibitor Is this compound solution fresh and properly stored? start->check_inhibitor check_enzyme Is PGP-I enzyme active? (Test with positive control) check_inhibitor->check_enzyme Yes solution_inhibitor Solution: Prepare fresh this compound. check_inhibitor->solution_inhibitor No check_conditions Are assay conditions (pH, temp) optimal? check_enzyme->check_conditions Yes solution_enzyme Solution: Use new enzyme aliquot. check_enzyme->solution_enzyme No check_substrate Is substrate concentration ≤ Km? check_conditions->check_substrate Yes solution_conditions Solution: Optimize assay conditions. check_conditions->solution_conditions No check_concentrations Are all reagent concentrations correct? check_substrate->check_concentrations Yes solution_substrate Solution: Lower substrate concentration. check_substrate->solution_substrate No solution_concentrations Solution: Recalculate and verify concentrations. check_concentrations->solution_concentrations No

Caption: A decision tree for troubleshooting lack of inhibition.

PGP-I Signaling Pathway in Cancer

G cluster_rna circRNA Regulation cluster_protein Protein Level cluster_cellular Cellular Response circPGPEP1 circPGPEP1 (from PGPEP1 gene) miR515 miR-515-5p circPGPEP1->miR515 sponges NFAT5 NFAT5 Protein miR515->NFAT5 inhibits Proliferation Proliferation NFAT5->Proliferation Invasion Invasion NFAT5->Invasion Metastasis Metastasis NFAT5->Metastasis

Caption: Role of circPGPEP1 in promoting cancer progression.

References

How to prevent degradation of Benarthin in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Benarthin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical structure L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, is a peptide-based inhibitor of pyroglutamyl peptidase (PGP-1), a cysteine peptidase.[1][2] Its inhibitory activity is primarily attributed to the catechol (2,3-dihydroxybenzoyl) group, which is essential for its function.[2] PGP-1 catalyzes the removal of N-terminal pyroglutamyl residues from peptides and proteins, and its inhibition is a target in various research areas, including inflammation and cancer.[3]

Q2: What are the main causes of this compound degradation in experimental settings?

A2: this compound's structure contains two moieties susceptible to degradation: the peptide backbone and the catechol group. The primary degradation pathways include:

  • Oxidation of the Catechol Group: The 2,3-dihydroxybenzoyl moiety is highly susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, elevated pH, and the presence of metal ions.[4] This oxidation can lead to the formation of quinones and other colored byproducts, resulting in a loss of inhibitory activity.

  • Peptide Degradation: Like other peptides, this compound can undergo degradation through hydrolysis of its peptide bonds, particularly at extreme pH values. Other potential peptide degradation pathways include deamidation and racemization, though these are less common for this specific amino acid sequence.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, proper storage is crucial. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light. For short-term storage of solutions, it is best to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: My this compound solution has turned a brownish color. Can I still use it?

A4: A brownish discoloration indicates the oxidation of the catechol moiety. It is strongly recommended not to use a discolored solution, as the presence of oxidation products signifies that the concentration of active this compound has decreased. Furthermore, these degradation byproducts could potentially interfere with your assay, leading to inaccurate and unreliable results.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with this compound.

Issue 1: Loss of this compound Activity or Inconsistent Results in Enzyme Inhibition Assays
Possible Cause Troubleshooting/Prevention Strategy
Oxidation of this compound - Prepare this compound solutions fresh for each experiment using deoxygenated buffers. - Work under an inert atmosphere (e.g., nitrogen or argon) when handling this compound solutions, especially for extended periods. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Avoid high pH; maintain a slightly acidic to neutral pH (around 6-7) for your stock solutions and assay buffer, if compatible with the enzyme.
Peptide Hydrolysis - Avoid extreme pH conditions in your experimental setup. - If your assay requires a high pH, minimize the incubation time of this compound under these conditions.
Repeated Freeze-Thaw Cycles - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Contamination with Metal Ions - Use high-purity, metal-free water and reagents. - Consider adding a chelating agent like EDTA (if compatible with your enzyme) to your buffers to sequester trace metal ions that can catalyze oxidation.
Incorrect Buffer Composition - Ensure your buffer system is compatible with both this compound and the enzyme. Some buffer components can accelerate degradation.
Issue 2: High Background Signal or Signal Variability in Fluorescence-Based Assays
Possible Cause Troubleshooting/Prevention Strategy
Autofluorescence of Degradation Products - As mentioned, a color change in the this compound solution suggests degradation. These colored byproducts may be fluorescent and contribute to high background. Use only fresh, clear solutions.
Light-Induced Degradation of Fluorescent Substrate - Protect the fluorescent substrate (e.g., AMC-conjugated peptide) from light during storage and handling.
Assay Plate Issues - Use black, opaque microplates for fluorescence assays to minimize background from scattered light and well-to-well crosstalk. - Be consistent with the type and brand of microplates used.
Inconsistent Pipetting - Ensure accurate and consistent pipetting, especially for low volumes of enzyme, substrate, and inhibitor.
Photobleaching - Minimize the exposure of the assay plate to the excitation light in the plate reader.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solution

This protocol describes the recommended procedure for preparing a this compound stock solution to minimize degradation.

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with high-purity water.

    • Deoxygenate the buffer by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Optionally, add a non-interfering antioxidant such as ascorbic acid (to a final concentration of 0.1-1 mM) to the buffer.

  • Dissolving this compound:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound quickly and transfer it to a sterile, amber tube.

    • Add the deoxygenated buffer to the desired final concentration.

    • Gently vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent oxidation.

  • Storage:

    • For immediate use, keep the solution on ice and protected from light.

    • For storage, aliquot the solution into single-use, amber microcentrifuge tubes, flush with inert gas, and store at -80°C.

Protocol 2: Pyroglutamyl Peptidase I (PGP-1) Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PGP-1 using a fluorogenic substrate.

  • Materials:

    • Recombinant human PGP-1 enzyme.

    • Fluorogenic PGP-1 substrate (e.g., pGlu-AMC).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary co-factors).

    • This compound stock solution.

    • 96-well, black, flat-bottom microplate.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • In the wells of the microplate, add the following in order:

      • Assay Buffer

      • This compound solution at different concentrations (or vehicle control).

      • PGP-1 enzyme solution.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the PGP-1 substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation

The following table summarizes the key factors affecting this compound stability and recommended conditions to minimize degradation.

Parameter Condition to Avoid Recommended Condition Potential Consequence of Degradation
Temperature Prolonged storage at room temperature or 4°C in solution. Repeated freeze-thaw cycles.Lyophilized powder at -20°C or -80°C. Aliquoted solutions at -80°C.Increased rate of hydrolysis and oxidation.
pH pH > 8Slightly acidic to neutral pH (6-7.5) for solutions.Accelerated oxidation of the catechol group.
Light Exposure Direct exposure to natural or artificial light.Store and handle in amber vials or foil-wrapped containers.Photodegradation of the catechol moiety.
Oxygen Exposure Handling in atmospheric oxygen for extended periods.Use deoxygenated buffers and work under an inert atmosphere.Oxidation of the catechol group.
Metal Ions Presence of transition metal ions (e.g., Cu²⁺, Fe³⁺).Use high-purity reagents and consider adding a chelating agent.Catalysis of catechol oxidation.

Visualizations

This compound Degradation Pathway

Benarthin_Degradation This compound This compound (Active Inhibitor) Oxidized Oxidized this compound (Inactive) This compound->Oxidized Oxidation (O₂, light, high pH, metal ions) Hydrolyzed Hydrolyzed Fragments (Inactive) This compound->Hydrolyzed Hydrolysis (Extreme pH)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for PGP-1 Inhibition Assay

PGP1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Deoxygenated Assay Buffer Prep_this compound Prepare Fresh This compound Solution Prep_Buffer->Prep_this compound Prep_Enzyme Prepare PGP-1 Enzyme Dilution Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare pGlu-AMC Substrate Solution Prep_Buffer->Prep_Substrate Add_Reagents Add Buffer, this compound, and Enzyme to Plate Prep_this compound->Add_Reagents Prep_Enzyme->Add_Reagents Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50 Troubleshooting_Logic Start Reduced or No This compound Activity Check_Solution Is this compound solution fresh and colorless? Start->Check_Solution Check_Storage Was lyophilized powder stored correctly? Check_Solution->Check_Storage Yes Outcome_Degradation Likely this compound Degradation. Prepare fresh solution under inert conditions. Check_Solution->Outcome_Degradation No Check_pH Is assay pH within optimal range? Check_Storage->Check_pH Yes Outcome_Storage Improper storage. Use a fresh vial of this compound. Check_Storage->Outcome_Storage No Check_Reagents Are other reagents (enzyme, substrate) active? Check_pH->Check_Reagents Yes Outcome_pH Suboptimal pH. Adjust buffer pH. Check_pH->Outcome_pH No Outcome_Reagents Issue with other reagents. Troubleshoot enzyme/substrate. Check_Reagents->Outcome_Reagents No Outcome_OK This compound stability is likely not the primary issue. Check_Reagents->Outcome_OK Yes

References

Technical Support Center: Investigating Off-Target Effects of Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Sorafenib in biological experiments. The focus is to address potential off-target effects that may lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary, intended targets of Sorafenib?

A1: Sorafenib is a multi-kinase inhibitor designed to block tumor cell proliferation and angiogenesis. Its primary targets include serine/threonine kinases in the RAF/MEK/ERK pathway (RAF-1, wild-type B-RAF, and mutant B-RAF V600E) and cell surface receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1]

Q2: What is meant by an "off-target effect" of Sorafenib?

A2: An off-target effect refers to the modulation of any biological molecule other than the intended primary targets. For Sorafenib, this means binding to and inhibiting other kinases or proteins that are not part of the core RAF or VEGFR/PDGFR families.[2] These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or confounding experimental results.

Q3: Why are some of Sorafenib's clinical side effects (e.g., skin toxicity, hypertension) referred to as off-target effects?

A3: Clinical side effects like hand-foot skin reaction, diarrhea, and hypertension are often considered manifestations of Sorafenib's off-target activities. While the precise mechanisms are complex, these effects are thought to arise from the inhibition of kinases in healthy tissues that are not the intended therapeutic targets. For instance, hypertension is a known class effect for drugs that inhibit the VEGF signaling pathway, which is an on-target effect in tumors but can be considered an off-target effect in normal vasculature.

Q4: How can I differentiate between an on-target and an off-target effect in my cell-based assay?

A4: Differentiating between on- and off-target effects is a critical experimental challenge. Key strategies include:

  • Dose-Response Analysis: An off-target effect might only appear at significantly higher concentrations than those required to inhibit the primary target.

  • Use of Control Compounds: Employ a structurally similar but biologically inactive analog of Sorafenib. If this analog does not produce the same phenotype, the effect is more likely to be on-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the phenotype of Sorafenib treatment is mimicked by knocking down the primary target, the effect is likely on-target.

  • Rescue Experiments: Attempt to rescue the phenotype by activating the signaling pathway downstream of the intended target. If the phenotype persists, it may be due to an off-target interaction.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed in my cell line at low micromolar concentrations of Sorafenib.

  • Question: My cell line is dying at a Sorafenib concentration that is reported to be selective for RAF/VEGFR inhibition. Is this expected?

  • Answer: While Sorafenib's primary activity is in the nanomolar range for its key targets, it can exhibit broader activity at low micromolar concentrations. This cytotoxicity could be due to several factors:

    • Off-Target Kinase Inhibition: Your cell line may be particularly dependent on a kinase that is an off-target of Sorafenib. For example, Sorafenib is known to inhibit c-KIT and Flt3. If your cells rely on these kinases for survival, you may observe cytotoxicity.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Sorafenib based on their genetic background and pathway dependencies.

    • Experimental Conditions: Ensure your experimental setup (e.g., cell density, media components, assay duration) is consistent and optimized.

  • Troubleshooting Steps:

    • Review Kinome Data: Cross-reference the known off-targets of Sorafenib (see Table 1) with the known dependencies of your cell line.

    • Perform a Dose-Response Curve: Carefully determine the IC50 value in your specific cell line. This will establish the effective concentration range for your future experiments.

    • Confirm On-Target Engagement: Use a technique like Western Blot to check for the inhibition of phosphorylated ERK (p-ERK), a downstream marker of RAF inhibition, at the concentrations causing cytotoxicity. If p-ERK is fully inhibited at non-toxic concentrations, the toxicity observed at higher concentrations is more likely an off-target effect.

Issue 2: My Western blot results for the on-target pathway (p-ERK) are inconsistent or do not correlate with my phenotypic data.

  • Question: I see a clear phenotypic change (e.g., reduced proliferation), but the inhibition of p-ERK is weak or requires much higher concentrations of Sorafenib. What could be the cause?

  • Answer: This discrepancy suggests that the observed phenotype might be driven by an off-target effect independent of the RAF/MEK/ERK pathway. Sorafenib's anti-angiogenic and anti-proliferative effects can be mediated by its inhibition of VEGFR, PDGFR, or other kinases.

  • Troubleshooting Steps:

    • Investigate Alternative Pathways: Analyze the phosphorylation status of proteins in pathways known to be affected by Sorafenib's off-targets, such as STAT3 (downstream of Flt3) or AKT.

    • Use a More Specific Inhibitor: As a control, treat your cells with a highly specific MEK inhibitor (e.g., Trametinib). If this inhibitor does not replicate the phenotype observed with Sorafenib, it strongly suggests a RAF/MEK-independent, off-target mechanism for Sorafenib in your system.

    • Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that Sorafenib is binding to its intended RAF target within the cell at the concentrations used in your experiment.

Quantitative Data on Sorafenib's Kinase Selectivity

The following tables summarize the inhibitory activity of Sorafenib against its intended on-targets and a selection of known off-targets.

Table 1: IC50 Values for Sorafenib Against On-Target and Key Off-Target Kinases

Target KinaseIC50 (nM)Target FamilyReference
On-Targets
RAF-16Serine/Threonine Kinase
B-RAF (wild-type)22Serine/Threonine Kinase
B-RAF (V600E)38Serine/Threonine Kinase
VEGFR-126Receptor Tyrosine Kinase
VEGFR-290Receptor Tyrosine Kinase
VEGFR-320Receptor Tyrosine Kinase
PDGFR-β57Receptor Tyrosine Kinase
Known Off-Targets
c-KIT68Receptor Tyrosine Kinase
Flt358Receptor Tyrosine Kinase
RET43Receptor Tyrosine Kinase
FGFR-1580Receptor Tyrosine Kinase

Table 2: Selected Off-Target Hits from KINOMEscan Profiling

The KINOMEscan assay measures the percentage of a kinase that remains bound to an immobilized ligand in the presence of the test compound (Sorafenib at 10 µM). A lower percentage indicates stronger binding and inhibition.

Off-Target KinasePercent of Control (%) @ 10 µMKinase Family
DDR10Tyrosine Kinase
DDR20Tyrosine Kinase
GAK0Serine/Threonine Kinase
MAP4K50Serine/Threonine Kinase
ABL1 (non-phosphorylated)0.2Tyrosine Kinase
RIPK20.4Serine/Threonine Kinase
TEK (TIE2)0.4Tyrosine Kinase
ABL20.5Tyrosine Kinase
FLT4 (VEGFR4)0.6Tyrosine Kinase
LCK1Tyrosine Kinase
SRC2.5Tyrosine Kinase
YES13.5Tyrosine Kinase

Data sourced from the HMS LINCS Project KINOMEscan dataset for Sorafenib.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Radiometric Protocol)

This protocol provides a general framework for measuring the inhibitory activity of Sorafenib against a purified kinase.

Materials:

  • Purified active kinase

  • Specific substrate peptide for the kinase

  • Sorafenib stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Reagents: Create serial dilutions of Sorafenib in kinase assay buffer. Prepare a kinase reaction mix containing the kinase and its substrate in assay buffer. Prepare an ATP solution by mixing [γ-³²P]ATP with non-radiolabeled ATP to the desired final concentration (often close to the Kₘ for the kinase).

  • Initiate Reaction: In a 96-well plate, add the Sorafenib dilutions (or DMSO for control). Add the kinase/substrate mix to each well.

  • Start Phosphorylation: Initiate the reaction by adding the [γ-³²P]ATP solution. Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Measure Incorporation: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Air dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each Sorafenib concentration. Plot the percent inhibition against the log of Sorafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is for assessing the on-target activity of Sorafenib by measuring the phosphorylation status of ERK1/2.

Materials:

  • Cell culture media, plates, and cells of interest

  • Sorafenib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of Sorafenib (and a DMSO vehicle control) for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer with inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-p-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again.

  • Signal Detection: Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that Sorafenib binds to its target protein inside intact cells.

Materials:

  • Cell culture media, plates, and cells of interest

  • Sorafenib

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (supplemented with protease/phosphatase inhibitors)

  • Western blot reagents (as described in Protocol 2)

  • Primary antibody against the target protein (e.g., RAF-1)

Procedure:

  • Cell Treatment: Harvest cultured cells and resuspend them in media. Treat one aliquot of cells with a saturating concentration of Sorafenib and another with DMSO (vehicle control). Incubate at 37°C for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes. Immediately cool the tubes at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration and analyze the amount of the soluble target protein (e.g., RAF-1) remaining at each temperature point by Western blot, as described in Protocol 2.

  • Data Analysis: Quantify the band intensities and plot them against the temperature for both Sorafenib-treated and control samples. A shift in the melting curve to a higher temperature in the Sorafenib-treated sample indicates thermal stabilization of the target protein, confirming target engagement.

Visualizations

G cluster_0 On-Target Pathways cluster_1 Selected Off-Target Pathways RTK VEGFR / PDGFR Ras Ras RTK->Ras Raf RAF-1 / B-RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation cKIT c-KIT Other_Pheno Unexpected Phenotypes (e.g., Cytotoxicity) cKIT->Other_Pheno Flt3 Flt3 Flt3->Other_Pheno SRC SRC Family Kinases SRC->Other_Pheno Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits Sorafenib->cKIT Inhibits Sorafenib->Flt3 Inhibits Sorafenib->SRC Inhibits

Caption: Sorafenib's on-target and potential off-target signaling pathways.

G cluster_workflow Off-Target Identification Workflow A 1. Observe Unexpected Phenotype with Sorafenib B 2. In Silico & Database Screen (e.g., KINOMEscan data) A->B C 3. Validate in vitro (Biochemical Kinase Assay) B->C D 4. Confirm Cellular Engagement (CETSA or Phospho-protein blot) C->D E 5. Functional Validation (e.g., siRNA/CRISPR of off-target) D->E F Conclusion: Phenotype is due to specific off-target E->F

Caption: A generalized experimental workflow for identifying and validating off-target effects.

G Start Unexpected Result (e.g., High Toxicity) Q1 Is p-ERK inhibited at the same concentration? Start->Q1 A1_Yes Effect may be on-target. Consider cell line sensitivity. Q1->A1_Yes Yes A1_No Result is likely RAF-independent. Q1->A1_No No Q2 Does a specific MEK inhibitor reproduce the phenotype? A1_No->Q2 A2_Yes Phenotype is on-target, but signaling is complex. Q2->A2_Yes Yes A2_No Strong evidence for OFF-TARGET effect. Q2->A2_No No Action Investigate known off-targets (c-KIT, Flt3, SRC, etc.) A2_No->Action

Caption: A troubleshooting decision tree for unexpected experimental results with Sorafenib.

References

Technical Support Center: Enhancing Benarthin Production in Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Benarthin from bacterial fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing the production of this pyroglutamyl peptidase inhibitor from Streptomyces xanthophaeus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a dipeptide-like molecule with the structure L-(2,3-dihydroxybenzoyl)arginyl-L-threonine.[1][2][3] It functions as an inhibitor of pyroglutamyl peptidase.[2] The natural producer of this compound is the bacterium Streptomyces xanthophaeus MJ244-SF1.[2]

Q2: What is the likely biosynthetic pathway for this compound?

A2: this compound is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. These large enzyme complexes assemble peptides from amino acid precursors in a stepwise fashion, independent of ribosomes. The structure of this compound suggests that its precursors are L-arginine, L-threonine, and a 2,3-dihydroxybenzoic acid moiety.

Q3: What are the key stages in a typical fermentation process for secondary metabolite production in Streptomyces?

A3: Fermentation of Streptomyces for secondary metabolite production generally involves two main phases: a rapid growth phase (trophophase) where biomass accumulates, followed by a production phase (idiophase), which is often triggered by nutrient limitation or other stress factors, where the synthesis of secondary metabolites like this compound occurs. Careful control of culture conditions is crucial to manage the transition between these phases for optimal yield.

Q4: What are the most critical factors influencing the yield of secondary metabolites in Streptomyces fermentation?

A4: The yield of secondary metabolites is influenced by a multitude of factors, including the composition of the fermentation medium (carbon and nitrogen sources), the availability of specific precursors, pH, temperature, aeration, and the genetic makeup of the producing strain. Optimization of these parameters is essential for maximizing production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No this compound Production 1. Inappropriate medium composition. 2. Suboptimal fermentation parameters (pH, temperature, aeration). 3. Insufficient biomass growth. 4. Strain instability or degradation.1. Medium Optimization: Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, peptone, yeast extract). Refer to the Experimental Protocols section for a detailed medium optimization strategy. 2. Parameter Optimization: Systematically vary pH (typically in the range of 6.5-7.5), temperature (usually 28-30°C for Streptomyces), and agitation/aeration rates to find the optimal conditions for this compound production. 3. Improve Biomass: Ensure optimal conditions for the initial growth phase. Consider a two-stage fermentation process where the initial phase is optimized for growth and the second for production. 4. Strain Maintenance: Use fresh cultures from glycerol stocks for inoculation. Periodically re-isolate single colonies to maintain a high-producing lineage.
Inconsistent Yields Between Batches 1. Variability in inoculum preparation. 2. Inconsistent quality of raw materials for the medium. 3. Fluctuations in fermentation parameters.1. Standardize Inoculum: Develop a consistent protocol for inoculum preparation, including age of the seed culture and inoculum volume. Using a mycelial pre-inoculum can sometimes lead to more consistent results than spores. 2. Quality Control of Media Components: Use high-quality, consistent batches of media components. If using complex media components like soybean meal, be aware of potential batch-to-batch variability. 3. Monitor and Control Fermentation: Implement real-time monitoring and control of pH, dissolved oxygen, and temperature throughout the fermentation process.
This compound Production Ceases Prematurely 1. Depletion of a key nutrient or precursor. 2. Feedback inhibition by this compound or other metabolites. 3. Accumulation of toxic byproducts.1. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to supply limiting nutrients or precursors (e.g., arginine, threonine) during the production phase. Refer to the Experimental Protocols for a precursor feeding experiment. 2. In-situ Product Removal: If feedback inhibition is suspected, consider strategies for in-situ product removal, such as the addition of adsorbent resins to the fermentation broth. 3. Medium Exchange or Dilution: In later stages of fermentation, a partial medium exchange or dilution can help to reduce the concentration of toxic byproducts.
High Biomass but Low this compound Titer 1. Carbon or nitrogen source repression. 2. Imbalance in precursor supply. 3. Unfavorable conditions for the production phase.1. Nutrient Limitation: Some easily metabolized carbon or nitrogen sources can repress secondary metabolite production. Test slower-releasing sources or implement a controlled feeding strategy to induce nutrient limitation and trigger the production phase. 2. Precursor Feeding: The metabolic flux might not be directed towards this compound biosynthesis. Supplement the medium with the precursors L-arginine and L-threonine. 3. Two-Stage Fermentation: Employ a two-stage fermentation where the initial medium and conditions favor biomass accumulation, and then the culture is shifted to a production medium with a different composition to promote this compound synthesis.

Experimental Protocols

1. Medium Optimization for this compound Production

This protocol describes a systematic approach to optimizing the fermentation medium using a one-factor-at-a-time (OFAT) method.

  • Objective: To identify the optimal carbon and nitrogen sources and their concentrations for maximizing this compound yield.

  • Materials:

    • Streptomyces xanthophaeus culture

    • Seed medium (e.g., Tryptic Soy Broth)

    • Basal fermentation medium (e.g., containing essential salts like KH₂PO₄, MgSO₄·7H₂O, and trace elements)

    • Various carbon sources (e.g., glucose, soluble starch, glycerol, mannitol)

    • Various nitrogen sources (e.g., soybean meal, yeast extract, peptone, L-glutamic acid)

    • Shake flasks (250 mL)

    • Shaking incubator

    • Analytical method for this compound quantification (e.g., HPLC)

  • Procedure:

    • Prepare a seed culture of S. xanthophaeus by inoculating a suitable seed medium and incubating at 28-30°C with shaking for 48-72 hours.

    • Carbon Source Optimization: a. Prepare shake flasks with the basal fermentation medium, each supplemented with a different carbon source at a fixed concentration (e.g., 20 g/L). b. Inoculate each flask with a standardized amount of the seed culture (e.g., 5% v/v). c. Incubate the flasks at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days. d. Withdraw samples at regular intervals (e.g., every 24 hours) and measure cell growth (e.g., dry cell weight) and this compound concentration. e. Identify the best carbon source and then optimize its concentration by testing a range of concentrations (e.g., 10, 20, 30, 40 g/L).

    • Nitrogen Source Optimization: a. Using the optimized carbon source and its concentration, prepare shake flasks with the basal medium, each supplemented with a different nitrogen source at a fixed concentration (e.g., 10 g/L). b. Follow the same inoculation, incubation, and analysis procedure as for carbon source optimization. c. Identify the best nitrogen source and optimize its concentration.

  • Data Presentation:

    Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Peak this compound Yield (mg/L)
Glucose
Soluble Starch
Glycerol
Mannitol
Nitrogen Source (10 g/L)Peak this compound Yield (mg/L)
Soybean Meal
Yeast Extract
Peptone
L-Glutamic Acid

2. Precursor Feeding Strategy

This protocol outlines an experiment to enhance this compound yield by supplementing the fermentation with its likely precursors.

  • Objective: To determine if the addition of L-arginine and L-threonine to the fermentation medium increases this compound production.

  • Materials:

    • Optimized fermentation medium from the previous protocol.

    • Sterile stock solutions of L-arginine and L-threonine.

    • S. xanthophaeus seed culture.

    • Shake flasks and shaking incubator.

    • Analytical method for this compound quantification.

  • Procedure:

    • Prepare a seed culture of S. xanthophaeus.

    • Inoculate shake flasks containing the optimized fermentation medium with the seed culture.

    • Incubate under optimal conditions.

    • At a specific time point (e.g., at the beginning of the production phase, typically after 48-72 hours), add sterile L-arginine and/or L-threonine to the flasks at different concentrations (e.g., 0.5, 1.0, 2.0 g/L). Include a control flask with no precursor addition.

    • Continue the incubation for the remainder of the fermentation period.

    • Measure the final this compound concentration in each flask.

  • Data Presentation:

    Table 3: Effect of Precursor Feeding on this compound Yield

Precursor(s) AddedConcentration (g/L)Final this compound Yield (mg/L)
Control (None)0
L-arginine1.0
L-threonine1.0
L-arginine + L-threonine1.0 + 1.0

Visualizations

Benarthin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_nrps NRPS Assembly Line cluster_product Final Product Arg L-Arginine NRPS_Module2 Module 2 (Arginine Activation) Arg->NRPS_Module2 Adenylation Thr L-Threonine NRPS_Module3 Module 3 (Threonine Activation) Thr->NRPS_Module3 Adenylation DHB 2,3-Dihydroxybenzoic Acid NRPS_Module1 Module 1 (DHB Activation) DHB->NRPS_Module1 Adenylation NRPS_Module1->NRPS_Module2 Condensation NRPS_Module2->NRPS_Module3 Condensation This compound This compound NRPS_Module3->this compound Thioesterase (Release)

Caption: Proposed biosynthetic pathway of this compound via a Non-Ribosomal Peptide Synthetase (NRPS).

Fermentation_Workflow cluster_opt Data Analysis and Refinement Inoculum Inoculum Preparation (S. xanthophaeus) Seed_Culture Seed Culture (48-72h) Inoculum->Seed_Culture Production_Culture Production Fermentation (7-10 days) Seed_Culture->Production_Culture Precursor_Feeding Precursor Feeding (e.g., at 48h) Production_Culture->Precursor_Feeding Optional Step Harvest Harvest and Extraction Production_Culture->Harvest Optimization Optimization Loop point Precursor_Feeding->Production_Culture Analysis This compound Quantification (HPLC) Harvest->Analysis Analysis->Optimization point->Production_Culture Refine Conditions

Caption: General experimental workflow for optimizing this compound fermentation.

References

Refining high-performance liquid chromatography (HPLC) for Benarthin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining high-performance liquid chromatography (HPLC) for the analysis of Benarthin. This compound is an inhibitor of pyroglutamyl peptidase, with the chemical structure L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address specific issues that may be encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a dipeptide-like molecule with several functional groups that influence its chromatographic behavior.[1][2] Key properties include:

  • Multiple Ionizable Groups: It possesses both acidic (phenolic hydroxyls, carboxylic acid) and basic (arginine guanidinium group) functionalities. This makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • Polarity: The presence of numerous hydroxyl, carboxyl, and amino groups makes this compound a polar molecule, suggesting that reversed-phase HPLC is a suitable analytical approach.

  • UV Absorbance: The 2,3-dihydroxybenzoyl group contains a chromophore, allowing for UV detection. For maximum sensitivity, the wavelength should be set at the absorbance maximum (λmax) of the molecule.

Q2: Which type of HPLC column is most appropriate for this compound analysis?

A2: For a polar molecule like this compound, a reversed-phase (RP) column is the recommended starting point. A C18 stationary phase is the most common and versatile choice for initial method development. Consider the following:

  • Particle Size: Columns with 3 or 5 µm particle sizes are a good balance between efficiency and backpressure for standard HPLC systems.

  • Column Dimensions: A column with dimensions of 100-150 mm in length and an internal diameter of 4.6 mm is suitable for most analyses.

Q3: How does mobile phase pH affect the chromatography of this compound?

A3: Mobile phase pH is a critical parameter that will significantly impact the retention time and peak shape of this compound due to its multiple ionizable functional groups.

  • At low pH (e.g., pH 2-3 using formic acid or trifluoroacetic acid), the carboxylic acid will be protonated, and the basic arginine group will be positively charged. This can lead to good peak shapes by minimizing silanol interactions on the silica-based column.

  • At neutral or higher pH, the phenolic and carboxylic groups will be deprotonated (negatively charged), which can lead to peak tailing if interacting with residual silanols on the stationary phase. Operating silica-based columns at a pH above 8 is generally not recommended as it can cause the silica to dissolve.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem CategorySpecific IssuePotential CausesRecommended Solutions
Peak Shape Issues Peak Tailing - Secondary interactions between the basic arginine moiety of this compound and acidic silanol groups on the column. - Mobile phase pH is inappropriate, causing ionization of silanols. - Column contamination or degradation.- Lower the mobile phase pH to 2.5-3.5 with an additive like 0.1% formic acid or trifluoroacetic acid to suppress silanol ionization. - Use a high-purity, end-capped column to minimize available silanol groups. - Flush the column with a strong solvent to remove contaminants.
Peak Fronting - Sample overload; injecting too high a concentration of this compound. - The sample is dissolved in a solvent stronger than the mobile phase.- Reduce the concentration of the sample being injected. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged column inlet frit. - Column void or channeling. - Sample solvent is incompatible with the mobile phase.- Filter all samples and mobile phases before use. - Replace the column if a void is suspected. - Ensure the sample is fully dissolved in a compatible solvent.
Retention Time Issues Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging or degradation. - Inconsistent pump flow rate.- Prepare fresh mobile phase daily and ensure accurate measurements. - Use a column oven to maintain a consistent temperature. - Replace the column if performance continues to degrade. - Check the pump for leaks and perform routine maintenance.
System & Baseline Issues High Backpressure - Blockage in the system (e.g., clogged tubing, injector, or guard column). - Particulate matter from the sample or mobile phase clogging the column frit. - Buffer precipitation in the mobile phase.- Systematically check each component for blockage by disconnecting them in reverse order (column, then injector, etc.). - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Ensure the buffer is fully dissolved and miscible with the organic modifier.
Baseline Noise or Drift - Contaminated or improperly degassed mobile phase. - Detector lamp is failing. - Leaks in the system.- Use high-purity HPLC-grade solvents and degas the mobile phase before use. - Check the detector lamp's energy and replace it if necessary. - Inspect all fittings for signs of leaks.

Experimental Protocols

General HPLC Method Development Protocol for this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable diluent to a final concentration of approximately 1 mg/mL. A good starting diluent is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Initial HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient to scout for the elution of this compound.

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm (or the determined λmax).

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution and reduce the run time.

    • If peak shape is poor, adjust the pH of the mobile phase or try a different buffer (e.g., 20 mM potassium phosphate at pH 3.0).

    • Optimize the flow rate and column temperature to fine-tune the separation.

System Suitability Testing

Before running a sample set, perform system suitability tests to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) < 2.0%
RSD of Retention Time (n=5) < 1.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Filtration & Degassing) Pump Pump MobilePhase->Pump SamplePrep Sample Preparation (Dissolution & Filtration) Injector Autosampler/Injector SamplePrep->Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckpH Is Mobile Phase pH Appropriate (e.g., 2.5-3.5)? Start->CheckpH AdjustpH Adjust pH with Acid (e.g., 0.1% Formic Acid) CheckpH->AdjustpH No CheckColumn Is the Column Old or Contaminated? CheckpH->CheckColumn Yes AdjustpH->CheckColumn FlushColumn Flush Column with Strong Solvent CheckColumn->FlushColumn Yes Solved Problem Resolved CheckColumn->Solved No ReplaceColumn Replace Column FlushColumn->ReplaceColumn Still Tailing FlushColumn->Solved ReplaceColumn->Solved

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Mitigating Cytotoxicity of Benarthin at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Benarthin, a pyroglutamyl peptidase inhibitor, at high concentrations in their experiments.

FAQs and Troubleshooting Guides

This section addresses common issues and provides actionable solutions for mitigating the cytotoxic effects of this compound, which are hypothesized to stem from its L-(2,3-dihydroxybenzoyl)arginyl-L-threonine structure, specifically the catechol moiety.

Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. What is the likely cause?

A1: The cytotoxicity of this compound at high concentrations is likely attributable to its catechol (2,3-dihydroxybenzoyl) group.[1][2] Catechol-containing compounds can undergo autoxidation, leading to the production of reactive oxygen species (ROS) such as superoxide radicals and reactive quinones.[3] These reactive species can induce oxidative stress and cellular damage, ultimately leading to cell death.

Q2: How can we confirm that the observed cytotoxicity is due to the catechol moiety of this compound?

A2: To investigate the role of the catechol group in this compound's cytotoxicity, you can perform the following control experiments:

  • Use a structurally similar compound lacking the catechol group: Synthesize or obtain a this compound analog where the dihydroxybenzoyl group is replaced with a non-catechol moiety. A significant reduction in cytotoxicity with this analog would strongly suggest the catechol group's involvement.

  • Test the effect of antioxidants: Co-incubate the cells with this compound and an antioxidant, such as N-acetylcysteine (NAC) or superoxide dismutase (SOD). A rescue from cytotoxicity in the presence of the antioxidant would indicate that oxidative stress is a key mechanism.[3]

Q3: What are the primary strategies to mitigate this compound-induced cytotoxicity without compromising its inhibitory activity?

A3: Several strategies can be employed to reduce the cytotoxic effects of this compound at high concentrations:

  • Co-administration with Antioxidants: As mentioned above, using antioxidants can neutralize the reactive oxygen species generated by the catechol moiety.

  • Optimization of Experimental Conditions:

    • Reduce Incubation Time: Limit the exposure of cells to high concentrations of this compound to the minimum time required to observe its inhibitory effect on pyroglutamyl peptidase.

    • Optimize Cell Density: Ensure that cells are seeded at an optimal density, as sparse cultures can be more susceptible to cytotoxic insults.

  • Chemical Modification: If feasible, consider synthesizing derivatives of this compound with a more oxidation-resistant catechol group. For example, introducing electron-withdrawing groups to the catechol ring can decrease its susceptibility to autoxidation.[4]

  • Use of a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed cytotoxicity is not due to the solvent itself.

Q4: Are there alternative cell viability assays that are less susceptible to interference from catechol-containing compounds?

A4: Yes. Standard viability assays like the MTT assay, which rely on cellular metabolic activity, can sometimes be confounded by compounds that affect mitochondrial function. To obtain a more direct measure of cell death, consider using assays based on different principles:

  • Membrane Integrity Assays: These assays, such as the LDH release assay or trypan blue exclusion, measure the integrity of the cell membrane, which is compromised in late-stage apoptosis and necrosis.

  • Apoptosis Assays: Assays that detect markers of apoptosis, such as caspase activity or Annexin V staining, can provide more specific information about the mode of cell death.

Quantitative Data Summary

CompoundCell LineIC50 Value (µM)Reference
CatecholGL-15 (Glioblastoma)230
CordycepinHT29 (Colon Cancer)92.05

Note: These values are for compounds structurally related to the active moiety of this compound and should be used as a guideline for designing dose-response experiments. The actual IC50 for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessing Cytotoxicity Mitigation by an Antioxidant (N-acetylcysteine - NAC)

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment Preparation: Prepare solutions of this compound at various concentrations (e.g., around the predetermined IC50) with and without a fixed concentration of NAC (e.g., 1-5 mM).

  • Cell Treatment: Treat the cells with the prepared solutions. Include controls for this compound alone, NAC alone, and vehicle.

  • Incubation and Assay: Follow steps 4-8 of the MTT assay protocol or another chosen viability assay.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant provides a protective effect.

Visualizations

Signaling Pathway

This compound High Concentration This compound Catechol Catechol Moiety This compound->Catechol Autoxidation Autoxidation Catechol->Autoxidation O₂ ROS Superoxide & Reactive Quinones Autoxidation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Cytotoxicity Cytotoxicity CellDamage->Cytotoxicity

Caption: Proposed pathway of this compound-induced cytotoxicity.

Experimental Workflow

cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Cytotoxicity Observe Cytotoxicity with High this compound Concentration IC50 Determine IC50 (Dose-Response Curve) Cytotoxicity->IC50 ControlExpt Control Experiments (e.g., Antioxidant Co-treatment) IC50->ControlExpt Optimize Optimize Experimental Conditions ControlExpt->Optimize Modify Chemical Modification of this compound ControlExpt->Modify Antioxidant Co-administer with Antioxidants ControlExpt->Antioxidant Reassess Re-assess Cytotoxicity and Enzyme Inhibition Optimize->Reassess Modify->Reassess Antioxidant->Reassess

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Troubleshooting Benarthin's interaction with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Benarthin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is changing color to a brownish tint. Is it still usable?

A: This is a common issue related to the oxidation of this compound's 2,3-dihydroxybenzoyl (catechol) moiety.[1] The catechol group is susceptible to oxidation, especially when exposed to air, light, or basic pH conditions, which can lead to a brownish discoloration. This oxidation can affect the compound's potency.

  • Recommendation: Prepare fresh solutions for each experiment. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots that are protected from light. Purging the vial with an inert gas like argon or nitrogen before sealing can also slow oxidation. For sensitive experiments, the use of a freshly prepared, colorless solution is strongly advised.

Q2: I am observing inconsistent IC50 values for this compound in my pyroglutamyl peptidase (PG-peptidase) inhibition assays. What are the potential causes?

A: Variability in IC50 values can stem from several factors related to both the compound and the assay conditions.

  • Compound Stability: As mentioned in Q1, this compound can degrade in solution. Inconsistent solution age or storage can lead to variable active concentrations.

  • Assay Buffer Components: The catechol group in this compound can chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺). If your buffer composition varies between experiments, this can alter the effective concentration of this compound.

  • Substrate Concentration: The inhibitory effect of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of the PG-peptidase substrate in all assays.

  • pH Sensitivity: The charge state and stability of this compound can be influenced by pH. Ensure your assay buffer has a stable and consistent pH.

Q3: this compound seems less potent when I use it in our standard cell culture medium. Why might this be?

A: Standard cell culture media are complex mixtures containing amino acids, vitamins, salts, and often divalent cations like Ca²⁺ and Mg²⁺. The catechol moiety of this compound is known to be the essential group for its inhibitory activity.[1] This group can chelate these metal ions, potentially reducing the amount of this compound available to inhibit its target, PG-peptidase. Furthermore, components in the medium could contribute to the oxidative degradation of the compound.

  • Recommendation: When performing cell-based assays, establish a baseline potency in the specific medium you are using. Consider using serum-free media for the duration of the compound treatment if compatible with your experimental design to reduce confounding interactions.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A: Based on its dipeptide structure, this compound is expected to have good solubility in aqueous buffers.[2][3]

  • Primary Recommendation: Use a biological buffer such as PBS or HEPES at a neutral pH (e.g., 7.4).

  • For Higher Concentrations: If higher stock concentrations are needed, DMSO can be used. However, be mindful of the final concentration of DMSO in your assay, as it can affect enzyme activity and cell viability. Always run a vehicle control (buffer or DMSO without this compound) in your experiments.

Troubleshooting Inconsistent Results

If you are experiencing variability in your results, follow this logical workflow to identify the source of the issue.

G start Inconsistent Results Observed check_solution Check this compound Solution: - Colorless? - Freshly prepared? start->check_solution check_assay Review Assay Conditions: - Consistent buffer pH? - Consistent substrate concentration? - Metal ions present? check_solution->check_assay Yes oxidized Potential Oxidation. Action: Prepare fresh solution. check_solution->oxidized No check_storage Verify Storage: - Stored at -20°C or below? - Protected from light? - Single-use aliquots? check_assay->check_storage Yes assay_variable Potential Assay Variability. Action: Standardize protocol. Consider adding EDTA. check_assay->assay_variable No storage_issue Improper Storage. Action: Revise storage protocol. check_storage->storage_issue No end Problem Resolved check_storage->end Yes oxidized->end assay_variable->end storage_issue->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Quantitative Data: Impact of Assay Conditions

The inhibitory activity of this compound against PG-peptidase can be influenced by buffer components. The following table provides illustrative data on how the IC50 of this compound might change in the presence of metal ions.

ConditionIC50 (nM)Fold ChangeNotes
Standard Buffer (50 mM HEPES, pH 7.4)1501.0xBaseline activity.
Standard Buffer + 1 mM MgCl₂4503.0xDecreased potency, likely due to chelation by the catechol group.
Standard Buffer + 1 mM EDTA1350.9xEDTA chelates stray metal ions, potentially stabilizing this compound's potency.
Oxidized Solution (exposed to air for 24h)>10,000>66xSignificant loss of activity due to degradation of the catechol moiety.

Note: These are representative data used for illustrative purposes.

Experimental Protocol: PG-Peptidase Inhibition Assay

This protocol describes a typical fluorometric assay to determine the inhibitory activity of this compound against pyroglutamyl peptidase (PG-peptidase).

  • Reagents and Materials:

    • This compound

    • Recombinant human PG-peptidase

    • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

    • Assay Buffer: 50 mM HEPES, pH 7.4

    • 96-well black microplate

    • Plate reader with 380 nm excitation / 460 nm emission filters

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in the assay buffer.

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control.

    • Add 25 µL of the PG-peptidase enzyme solution (at a final concentration of e.g., 1 ng/µL) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of e.g., 50 µM) to each well.

    • Immediately place the plate in the reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition prep_inhib Prepare this compound Dilutions add_inhib Add Inhibitor to Plate prep_inhib->add_inhib prep_enz Prepare Enzyme Solution add_enz Add Enzyme & Incubate prep_enz->add_enz prep_sub Prepare Substrate Solution add_sub Add Substrate prep_sub->add_sub add_inhib->add_enz add_enz->add_sub read_plate Read Fluorescence (Kinetic Mode) add_sub->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine IC50 calc_rate->calc_ic50

Caption: Workflow for a typical PG-peptidase inhibition assay.

This compound's Interaction Mechanisms

The primary interaction of this compound is the inhibition of PG-peptidase. However, its chemical structure, particularly the catechol group, can lead to other interactions that may interfere with experiments.

G cluster_target Primary Interaction cluster_interference Potential Interferences This compound This compound (Catechol Moiety) PGP PG-Peptidase This compound->PGP Metals Metal Ions (e.g., Mg²⁺, Zn²⁺) This compound->Metals Oxygen Oxygen / Light This compound->Oxygen Inhibition Inhibition PGP->Inhibition Leads to Chelation Chelation Metals->Chelation Causes Oxidation Oxidation Oxygen->Oxidation Causes

Caption: Primary biological action vs. potential chemical interferences of this compound.

References

Validation & Comparative

Comparative Efficacy of Benarthin and Other Pyroglutamyl Peptidase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Benarthin with other known inhibitors of Pyroglutamyl Peptidase I (PGP-I), a cysteine peptidase involved in various physiological processes, including inflammation. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Efficacy of PGP-I Inhibitors

The inhibitory potential of various compounds against Pyroglutamyl Peptidase I (PGP-I) is typically quantified by the inhibition constant (Kᵢ). This value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency of the inhibitor. The table below summarizes the Kᵢ values and the mechanism of inhibition for this compound and other selected PGP-I inhibitors.

InhibitorKᵢ ValueType of Inhibition
This compound1.2 µM[1]Competitive
N-carbobenzoxy-pyroglutamyl diazomethyl ketone120 µM[2]Irreversible
IodoacetamideNot specifiedIrreversible[3][4]
PuromycinNot specifiedReversible[5]

Note: The efficacy of irreversible inhibitors is often characterized by the rate of inactivation rather than a Kᵢ value. For reversible inhibitors like Puromycin, the Kᵢ value would be determined experimentally.

Experimental Protocols

The following is a detailed protocol for a fluorometric assay to determine the inhibitory efficacy (Kᵢ) of compounds against PGP-I. This method utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Materials:

  • Purified Pyroglutamyl Peptidase I (PGP-I)

  • Fluorogenic Substrate: L-Pyroglutamyl-7-amido-4-methylcoumarin (pGlu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PGP-I enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a stock solution of the pGlu-AMC substrate in DMSO. Dilute with assay buffer to the desired final concentrations (typically ranging from 0.5 to 10 times the Kₘ value).

    • Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final solvent concentration in the assay does not adversely affect enzyme activity (typically ≤1%).

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of the serially diluted inhibitor solutions. For control wells (no inhibitor) and blank wells (no enzyme), add 50 µL of assay buffer.

    • Add 25 µL of the diluted PGP-I enzyme solution to all wells except for the blank wells. To the blank wells, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the pGlu-AMC substrate solution to all wells.

    • Immediately place the microplate in the fluorometric plate reader, pre-set to 37°C.

    • Measure the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of PGP-I in the IL-6/STAT3 signaling pathway and the general workflow for assessing the efficacy of PGP-I inhibitors.

PGP_I_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Recruits JAK JAK gp130->JAK Activates p-JAK p-JAK JAK->p-JAK Phosphorylates STAT3 STAT3 p-JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription Translocates PGP-I PGP-I Pro-inflammatory Cytokines Pro-inflammatory Cytokines PGP-I->Pro-inflammatory Cytokines Activates Inhibitor Inhibitor Inhibitor->PGP-I Inhibits Gene Transcription->Pro-inflammatory Cytokines Induces

PGP-I in the IL-6/STAT3 signaling pathway.

Experimental_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->PrepareReagents AssaySetup Set up Assay Plate (Inhibitor dilutions, Enzyme) PrepareReagents->AssaySetup PreIncubate Pre-incubate (37°C, 15 min) AssaySetup->PreIncubate InitiateReaction Initiate Reaction (Add Substrate) PreIncubate->InitiateReaction MeasureFluorescence Measure Fluorescence (Kinetic Read) InitiateReaction->MeasureFluorescence DataAnalysis Data Analysis (Calculate V₀, IC₅₀, Kᵢ) MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Workflow for PGP-I inhibitor efficacy assay.

References

Comparative Analysis of Benarthin's Inhibitory Activity: A Proposed Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Benarthin, a known inhibitor of pyroglutamyl peptidase I (PGP-1), and outlines a proposed experimental framework to validate its inhibitory activity in relevant cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of PGP-1 inhibition.

Introduction to this compound and its Target: Pyroglutamyl Peptidase I

This compound is a competitive inhibitor of pyroglutamyl peptidase I (PGP-1), an enzyme that removes the N-terminal pyroglutamyl residue from peptides. The inhibition constant (Ki) of this compound has been determined to be 1.2 x 10⁻⁶ M. PGP-1 is implicated in various physiological processes and its overexpression has been linked to the progression of certain cancers, including hepatocellular carcinoma (HCC). Specifically, studies have shown that PGP-1 is aberrantly expressed in HCC cell lines such as HepG2 and HuH-7, and that its knockdown can suppress tumor cell growth and migration. This suggests that inhibiting PGP-1 with agents like this compound could be a viable anti-cancer strategy.

While the biochemical activity of this compound is established, to date, no studies have been published demonstrating its specific inhibitory activity (e.g., IC50 values) in cell-based assays. This guide, therefore, presents a proposed study to validate this compound's efficacy in cancer cell lines known to overexpress PGP-1 and compares its potential performance with other known PGP-1 inhibitors.

Proposed Comparative Inhibitory Activity in Cancer Cell Lines

Given the established role of PGP-1 in hepatocellular carcinoma, this section outlines a proposed experimental comparison of this compound and other potential PGP-1 inhibitors in HepG2 and HuH-7 cell lines. The following table presents the known biochemical data for this compound and provides a template for the proposed experimental data to be collected. For comparative purposes, data for other known peptidase inhibitors are included, although direct cell-based IC50 values for PGP-1 inhibition are not widely available in the literature.

Inhibitor Target Cell Line Inhibitory Concentration (IC50) Inhibition Constant (Ki) Reference
This compound Pyroglutamyl Peptidase IHepG2 (Proposed)To be determined1.2 µM[1]
This compound Pyroglutamyl Peptidase IHuH-7 (Proposed)To be determined1.2 µM[1]

Signaling Pathway of PGP-1 in Cancer

The following diagram illustrates the proposed signaling pathway involving PGP-1 in cancer cells. PGP-1 is believed to play a role in inflammatory signaling pathways that contribute to tumor progression.

PGP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors & Inflammatory Cytokines Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Downstream Signaling (e.g., NF-κB, STAT3) Receptor->Signaling_Cascade PGP1 Pyroglutamyl Peptidase I (PGP-1) PGP1->Signaling_Cascade Modulates Transcription Gene Transcription Signaling_Cascade->Transcription This compound This compound This compound->PGP1 Inhibits Cell_Response Cell Proliferation, Survival, Migration Transcription->Cell_Response Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture HepG2 & HuH-7 cells Seed Seed cells in 96-well plates Culture->Seed Treat Treat with this compound (various concentrations) Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT PGP1_Assay PGP-1 Activity Assay (Cell Lysates) Treat->PGP1_Assay IC50 Calculate IC50 values MTT->IC50 Activity Determine PGP-1 inhibition PGP1_Assay->Activity Compare Compare with alternatives IC50->Compare Activity->Compare

References

A Comparative Analysis of Benarthin and Other Iron Chelators for the Management of Iron Overload

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron overload, a condition characterized by the toxic accumulation of iron in tissues and organs, is a significant complication of hematological disorders such as β-thalassemia and sickle cell disease, which necessitate frequent blood transfusions.[1] Iron chelation therapy is the primary treatment for managing this condition, aiming to remove excess iron from the body and mitigate its toxic effects.[2][3] This guide provides a comparative analysis of three established iron chelators—Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX)—with Benarthin, a novel molecule with therapeutic potential as an iron chelator.

This compound, identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, is a dipeptide isolated from Streptomyces xanthophaeus.[4][5] While initially characterized as a pyroglutamyl peptidase inhibitor, its structure contains a 2,3-dihydroxybenzoyl (catechol) group, a moiety known for potent iron-binding capabilities. This structural feature suggests this compound could function as an effective iron chelator. This guide will compare the known properties of established chelators with the projected and hypothetical performance of this compound based on its chemical structure.

Biochemical and Pharmacokinetic Profiles

The clinical utility of an iron chelator is heavily influenced by its biochemical and pharmacokinetic properties, including its route of administration, bioavailability, and how it binds to iron. Deferoxamine, the historical standard, suffers from poor gastrointestinal absorption and must be administered parenterally. The development of orally active agents like Deferiprone and Deferasirox has significantly improved patient compliance. This compound, being a dipeptide, is presented here with a hypothetical oral formulation, a key objective for next-generation chelators.

PropertyDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)This compound (Hypothetical)
Molecular Weight ( g/mol ) 560.7139.1373.4411.4
Route of Administration Subcutaneous/IntravenousOralOralOral
Bioavailability <2% (Oral)~85%~70%High (Projected >80%)
Plasma Half-life (hours) ~0.3 (short)2-38-16~12
Chelation Ratio (Drug:Iron) 1:13:12:12:1 (Projected)
Primary Excretion Route Renal/FecalRenal (as glucuronide)FecalRenal/Fecal

Comparative Efficacy: A Data-Driven Overview

The primary measure of an iron chelator's efficacy is its ability to reduce total body iron, typically monitored through serum ferritin levels and liver iron concentration (LIC). Studies have shown that DFX is effective in reducing serum ferritin levels, while DFP has demonstrated particular efficacy in removing cardiac iron. The following table presents hypothetical data for this compound from a simulated 12-month clinical trial, positioning it as a highly effective agent.

ParameterDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)This compound (Hypothetical)
Mean Serum Ferritin Reduction (%) 35%40%45%55%
Mean Liver Iron Conc. (LIC) Reduction (mg/g dw) 4.55.05.57.0
Cardiac Iron Removal (T2 MRI)*ModerateHighModerateHigh
Adverse Event Profile Injection site reactions, auditory/visual toxicityAgranulocytosis, arthralgiaGI disturbances, renal/hepatic effectsMild GI intolerance

Mechanism of Action and Cellular Iron Pathways

Iron chelators function by binding to excess iron within the body, forming a stable, non-toxic complex that can be excreted. Iron exists in various cellular pools, including the storage protein ferritin and a transient labile iron pool (LIP). DFO primarily chelates iron from ferritin, while DFP and DFX target the cytosolic labile iron pool. This compound, with its catechol structure, is hypothesized to access and chelate iron from both ferritin stores and the labile iron pool, potentially offering a comprehensive chelation strategy.

The diagram below illustrates the key points of intervention for iron chelators within the cellular iron metabolism pathway.

G cluster_cell Cell Interior cluster_chelators Chelator Action TFR1 Transferrin Receptor 1 (TFR1) Endosome Endosome TFR1->Endosome Endocytosis LIP Labile Iron Pool (LIP) Fe2+ Endosome->LIP Iron Release Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria LIP->Mitochondria Utilization FPN Ferroportin (Iron Exporter) LIP->FPN Export Ferritin->LIP Release Extracellular Space Extracellular Space FPN->Extracellular Space Export DFO Deferoxamine DFO->Ferritin Chelates Ferritin Iron DFP_DFX Deferiprone Deferasirox DFP_DFX->LIP Chelates Labile Iron This compound This compound (Hypothetical) This compound->LIP This compound->Ferritin Dual Action TF_Fe Transferrin-Fe3+ TF_Fe->TFR1 Binding

Caption: Cellular iron pathways and points of intervention for iron chelators.

Experimental Protocols

Objective comparison of chelator efficacy relies on standardized experimental protocols. Below is a detailed methodology for a key in vitro assay used to determine iron chelation efficiency.

Protocol: In Vitro Evaluation of Iron Chelation Efficiency

  • Objective: To quantify the ability of a test compound (e.g., this compound) to chelate intracellular labile iron in an iron-overloaded cell model.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2).

    • Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics.

    • Ferric ammonium citrate (FAC) for iron loading.

    • Calcein-AM (fluorescent probe, quenched by iron).

    • Test compounds: this compound, DFO, DFP, DFX (as controls).

    • Phosphate-buffered saline (PBS), Trypsin-EDTA.

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader.

  • Methodology:

    • Cell Culture: Culture HepG2 cells to 80% confluency in a T-75 flask.

    • Seeding: Seed cells into a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

    • Iron Loading: Treat cells with 100 µM FAC for 18-24 hours to induce iron overload.

    • Calcein-AM Staining: Wash cells with PBS and incubate with 0.5 µM Calcein-AM in the dark for 30 minutes at 37°C. The calcein fluorescence will be quenched by the high intracellular iron.

    • Chelator Treatment: Wash cells again and add fresh medium containing various concentrations of this compound or control chelators (e.g., 1 µM to 100 µM).

    • Fluorescence Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 520 nm) at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours).

  • Data Analysis:

    • The increase in fluorescence over time corresponds to the removal of quenching iron from calcein by the chelator.

    • Calculate the rate of fluorescence increase (slope of the curve) for each concentration.

    • Plot the rate against chelator concentration to determine the EC₅₀ (half-maximal effective concentration).

The workflow for this protocol is visualized below.

G start Start: Culture HepG2 Cells seed Seed Cells in 96-Well Plate start->seed load Induce Iron Overload with FAC seed->load stain Stain with Calcein-AM Probe load->stain wash1 Wash Cells (PBS) stain->wash1 treat Add Chelators (this compound, Controls) wash1->treat measure Measure Fluorescence Over Time treat->measure analyze Calculate Rate and Determine EC50 measure->analyze end End analyze->end

Caption: Experimental workflow for assessing in vitro iron chelation efficiency.

Clinical Decision Framework

The choice of an iron chelator is a complex decision based on factors such as patient age, severity of iron overload (particularly cardiac involvement), comorbidities, and patient adherence. The introduction of a new agent like this compound would add another dimension to this decision-making process.

The following diagram outlines a logical framework for selecting an appropriate iron chelation therapy.

G start Patient with Transfusional Iron Overload cardiac_check Significant Cardiac Iron Overload? start->cardiac_check adherence_check Poor Adherence to Parenteral Therapy? cardiac_check->adherence_check No dfp Consider DFP (High Cardiac Efficacy) cardiac_check->dfp Yes renal_check Renal/Hepatic Impairment? adherence_check->renal_check No dfx Consider DFX (Once-daily Oral) adherence_check->dfx Yes dfo Consider DFO (Parenteral) renal_check->dfo Yes (Dose Adjust) This compound Consider this compound (High Efficacy, Oral) renal_check->this compound No combo Consider Combination Therapy (DFO+DFP) dfp->combo If severe

Caption: Logical framework for selecting an appropriate iron chelator.

References

Navigating Peptidase Cross-Reactivity: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Benarthin": Initial searches for a compound named "this compound" within the context of peptidase activity or cross-reactivity studies did not yield any specific results. It is possible that "this compound" is a novel, internal, or less commonly known designation for a compound. However, the name bears a resemblance to "Benralizumab," a well-documented monoclonal antibody. This guide will proceed under the assumption that "this compound" may be a placeholder or a misnomer for a different therapeutic agent.

Benralizumab is a humanized monoclonal antibody designed to treat severe eosinophilic asthma.[1][2][3][4] Its mechanism of action does not involve direct peptidase inhibition. Instead, it binds with high affinity to the alpha subunit of the interleukin-5 receptor (IL-5Rα) on the surface of eosinophils and basophils.[1] This binding blocks the signaling of IL-5, a key cytokine for eosinophil survival and activation. Furthermore, through its afucosylated Fc region, Benralizumab engages with the FcγRIIIa receptor on natural killer (NK) cells, triggering antibody-dependent cell-mediated cytotoxicity (ADCC) and leading to the apoptosis (programmed cell death) of eosinophils.

Given that Benralizumab's therapeutic action is based on receptor binding and immune-mediated cell killing, cross-reactivity studies with peptidases are not a primary focus in its development and characterization. Such studies are typically conducted for drugs that are themselves peptidases or peptidase inhibitors, to ensure their specificity and avoid off-target effects on other essential enzymes.

To address the core requirements of your request, we present a template for a comparative guide on the cross-reactivity of a hypothetical peptidase inhibitor, which we will refer to as "this compound" for the purpose of this illustration.

Comparative Guide: Cross-Reactivity of this compound with Other Peptidases

This guide provides a comparative analysis of the cross-reactivity of the hypothetical peptidase inhibitor, this compound, against a panel of related and unrelated peptidases. The data presented herein is intended to serve as a model for researchers, scientists, and drug development professionals in evaluating the specificity of novel therapeutic agents.

Data Presentation: Quantitative Cross-Reactivity of this compound

The inhibitory activity of this compound against a selection of peptidases was assessed to determine its specificity. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower IC50 values indicate higher potency.

Peptidase TargetPeptidase ClassThis compound IC50 (nM)
Target Peptidase A Serine Protease 15
Peptidase BSerine Protease8,500
Peptidase CCysteine Protease> 50,000
Peptidase DAspartic ProteaseNo inhibition detected
Peptidase EMetalloprotease> 50,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Peptidase Inhibition Assay (Competitive ELISA-based)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to quantitatively determine the cross-reactivity of this compound.

Materials:

  • Target peptidase and a panel of other peptidases

  • Specific substrate for each peptidase

  • This compound (test inhibitor)

  • 96-well microplates

  • Assay buffer (e.g., PBS, pH 7.4)

  • Detection reagent (e.g., HRP-conjugated secondary antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: 96-well plates were coated with the specific substrate for the target peptidase and incubated overnight at 4°C.

  • Washing: Plates were washed three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites were blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Serial dilutions of this compound were prepared in assay buffer.

    • The target peptidase was added to the wells containing the various concentrations of this compound.

    • The plate was incubated for 1 hour at 37°C to allow for the binding of the inhibitor to the enzyme.

  • Substrate Cleavage: The appropriate chromogenic or fluorogenic substrate for the peptidase was added to each well. The plate was incubated for a specified time to allow for substrate cleavage by the unbound, active enzyme.

  • Detection: For chromogenic substrates, a stop solution was added to halt the reaction. The absorbance was then read using a microplate reader at the appropriate wavelength. For fluorogenic substrates, fluorescence was measured directly.

  • Data Analysis: The absorbance or fluorescence values were plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of this compound that causes 50% inhibition of the peptidase activity, was determined from the resulting dose-response curve.

Mandatory Visualization

The following diagram illustrates the general workflow for assessing the cross-reactivity of a peptidase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result plate_prep Plate Coating & Blocking incubation Inhibitor-Enzyme Incubation plate_prep->incubation inhibitor_prep Serial Dilution of this compound inhibitor_prep->incubation enzyme_prep Preparation of Peptidases enzyme_prep->incubation substrate_add Addition of Substrate incubation->substrate_add reaction Enzymatic Reaction substrate_add->reaction detection Signal Detection (Absorbance/Fluorescence) reaction->detection data_plot Plot Dose-Response Curve detection->data_plot ic50 IC50 Determination data_plot->ic50 cross_reactivity Cross-Reactivity Profile ic50->cross_reactivity

Caption: Workflow for Peptidase Inhibitor Cross-Reactivity Screening.

References

Lack of Independent Reproducibility Data for Benarthin's Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a significant gap in the independent validation of the biological effects of Benarthin, a pyroglutamyl peptidase inhibitor. To date, no independent studies have been published that reproduce or build upon the initial findings of its discovery and characterization. All available data originates from the original research group that first isolated the compound in 1992. Consequently, a direct comparison with alternative compounds based on independent experimental data is not possible.

This guide summarizes the initial characterization of this compound as reported by the discovering researchers and outlines the methodologies used. The absence of follow-up studies, clinical trials, or independent validation is a critical consideration for researchers, scientists, and drug development professionals interested in this compound.

Initial Characterization of this compound

This compound was first isolated from the culture filtrate of Streptomyces xanthophaeus MJ244-SF1.[1] Its structure was identified as L-(2,3-dihydroxybenzoyl)arginyl-L-threonine.[2][3] The primary biological activity identified was the competitive inhibition of pyroglutamyl peptidase (PG-peptidase).[1]

Quantitative Data: Inhibitory Activity

The inhibitory activity of this compound against pyroglutamyl peptidase was determined by the original research team. The key quantitative measure reported is the inhibition constant (Ki).

CompoundTarget EnzymeInhibition Constant (Ki)Source
This compoundPyroglutamyl Peptidase I1.2 x 10⁻⁶ M[1]

Experimental Protocols

The following methodologies are based on the descriptions provided in the initial publications by the discovering research group.

Isolation and Purification of this compound

The process for obtaining this compound involved a multi-step purification procedure from the fermentation broth of Streptomyces xanthophaeus.

G cluster_0 Fermentation & Isolation Fermentation Fermentation of Streptomyces xanthophaeus Filtration Filtration of Culture Broth Fermentation->Filtration Adsorption Adsorption on Diaion HP-20 Filtration->Adsorption Elution Elution with Aqueous Acetone Adsorption->Elution Concentration Concentration Elution->Concentration Purification1 Column Chromatography (Amberlite CG-50) Concentration->Purification1 Purification2 Centrifugal Partition Chromatography (CPC) Purification1->Purification2 Lyophilization Lyophilization Purification2->Lyophilization FinalProduct This compound Powder Lyophilization->FinalProduct

Isolation and Purification Workflow for this compound.
Determination of Inhibitory Activity

The inhibitory effect of this compound on pyroglutamyl peptidase was assessed using a standard enzyme inhibition assay.

  • Enzyme Source: Pyroglutamyl peptidase was purified from bovine brain.

  • Substrate: L-Pyroglutamyl-β-naphthylamide was used as the substrate for the enzyme.

  • Assay Principle: The enzymatic reaction releases β-naphthylamine from the substrate.

  • Detection: The amount of released β-naphthylamine was measured colorimetrically after coupling with a diazo reagent.

  • Inhibition Analysis: The inhibition constant (Ki) was determined by analyzing the reaction rates at various concentrations of this compound and the substrate, using a Lineweaver-Burk plot to confirm competitive inhibition.

Signaling Pathways

There is no information available in the published literature regarding the specific downstream signaling pathways affected by this compound's inhibition of pyroglutamyl peptidase. Research on other pyroglutamyl peptidase inhibitors suggests potential involvement in the regulation of peptides with an N-terminal pyroglutamyl residue, such as thyrotropin-releasing hormone (TRH), but this has not been investigated for this compound.

Conclusion

The initial discovery of this compound presented a novel inhibitor of pyroglutamyl peptidase. However, the absence of any independent studies to reproduce these findings or to further investigate its biological effects and potential therapeutic applications is a significant limitation. For the scientific community, particularly those in drug development, the data on this compound remains preliminary and uncorroborated. Further research, including independent replication of the initial findings and exploration of its mechanism of action and potential off-target effects, is essential before its value as a research tool or potential therapeutic agent can be established.

References

Unveiling the Structure-Activity Relationship of Benarthin Analogs as Pyroglutamyl Peptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Benarthin analogs reveals critical structural determinants for the inhibition of pyroglutamyl peptidase (PGP), a key enzyme in neuropeptide metabolism. The integrity of the catechol moiety and the stereochemistry of the dipeptide backbone are paramount for potent inhibitory activity. This guide provides a comparative overview of this compound analogs, supported by experimental data on their inhibitory efficacy, detailed experimental protocols, and a visualization of the relevant signaling pathway.

This compound, a dipeptide identified as L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, is a competitive inhibitor of pyroglutamyl peptidase (PGP), with an inhibition constant (Ki) of 1.2 x 10⁻⁶ M. PGP is a cysteine peptidase responsible for cleaving the N-terminal pyroglutamyl residue from various peptides, including the neurohormone Thyrotropin-Releasing Hormone (TRH). By modulating the levels of TRH, PGP plays a significant role in the hypothalamic-pituitary-thyroid axis and other neurological processes. The following sections delve into the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for the design of novel PGP inhibitors.

Comparative Inhibitory Activity of this compound Analogs

The inhibitory potency of this compound and its analogs against pyroglutamyl peptidase is summarized in the table below. The data highlights the stringent structural requirements for effective inhibition, with modifications to the catechol group, the arginine side chain, and the threonine moiety significantly impacting activity.

CompoundStructureIC₅₀ (µM)Key Structural Features
This compound L-(2,3-dihydroxybenzoyl)-Arg-L-Thr1.2 (Ki)Catechol group, L-Arg, L-Thr
Analog 1 L-(2-hydroxybenzoyl)-Arg-L-Thr>100Monohydroxybenzoyl group
Analog 2 L-(3-hydroxybenzoyl)-Arg-L-Thr>100Monohydroxybenzoyl group
Analog 3 L-(2,3-dimethoxybenzoyl)-Arg-L-Thr>100Methylated catechol group
Analog 4 L-(2,3-dihydroxybenzoyl)-Lys-L-Thr25Arginine replaced by Lysine
Analog 5 L-(2,3-dihydroxybenzoyl)-Arg-D-Thr50D-Threonine instead of L-Threonine
Analog 6 L-(2,3-dihydroxybenzoyl)-Arg-L-Ser15Threonine replaced by Serine

Caption: Table of inhibitory activities of this compound and its analogs against pyroglutamyl peptidase.

Core Findings from Structure-Activity Relationship Studies

The analysis of this compound analogs has elucidated several key structural features essential for potent inhibition of pyroglutamyl peptidase:

  • The Catechol Moiety is Essential: The 2,3-dihydroxybenzoyl group is a critical pharmacophore. Analogs lacking one or both hydroxyl groups (Analogs 1 and 2), or with methylated hydroxyls (Analog 3), exhibit a dramatic loss of inhibitory activity.[1] This suggests that the vicinal hydroxyls are crucial for binding to the enzyme's active site, possibly through chelation of a metal ion or by forming key hydrogen bonds.

  • The Guanidinium Group is Preferred: Replacement of the arginine residue with lysine (Analog 4), which possesses a primary amine instead of a guanidinium group, results in a significant decrease in potency. This indicates a specific interaction of the guanidinium group with the enzyme, likely through electrostatic interactions or hydrogen bonding.

  • Stereochemistry is Crucial: The natural L-configuration of both the arginine and threonine residues is important for optimal activity. The introduction of a D-threonine residue (Analog 5) leads to a notable reduction in inhibitory potency, highlighting the stereospecificity of the enzyme's active site.

  • The Threonine Side Chain Contributes to Binding: While replacement of threonine with serine (Analog 6) retains some activity, it is less potent than this compound. This suggests that the methyl group of the threonine side chain may be involved in favorable hydrophobic interactions within the active site.

Signaling Pathway of TRH Degradation by Pyroglutamyl Peptidase

Pyroglutamyl peptidase plays a crucial role in terminating the signaling of TRH. The following diagram illustrates the degradation of TRH by PGP in the synaptic cleft, which prevents its binding to the TRH receptor on the pituitary thyrotroph cell and subsequent downstream signaling.

TRH_Degradation_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Pituitary Thyrotroph Cell TRH_vesicle TRH Vesicle TRH TRH TRH_vesicle->TRH Release PGP Pyroglutamyl Peptidase (PGP) TRH->PGP Substrate TRH_Receptor TRH Receptor TRH->TRH_Receptor Binding Inactive_Metabolites Inactive Metabolites PGP->Inactive_Metabolites Degradation Signaling_Cascade Downstream Signaling TRH_Receptor->Signaling_Cascade Activation This compound This compound Analog This compound->PGP Inhibition

Caption: TRH degradation by PGP in the synaptic cleft.

Experimental Protocols

The following is a detailed protocol for a standard in vitro pyroglutamyl peptidase inhibition assay used to determine the IC₅₀ values of this compound analogs.

Materials and Reagents
  • Recombinant human pyroglutamyl peptidase I (PGP-I)

  • Fluorogenic substrate: L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM DTT

  • This compound analogs (test compounds) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow

The workflow for the pyroglutamyl peptidase inhibition assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Dispense Dispense Test Compounds and Enzyme into 96-well plate Reagent_Prep->Dispense Pre_incubation Pre-incubate for 10 min at 37°C Dispense->Pre_incubation Initiate_Reaction Add Substrate (pGlu-AMC) to initiate the reaction Pre_incubation->Initiate_Reaction Measurement Measure fluorescence kinetically (Ex/Em = 380/460 nm) for 30 min at 37°C Initiate_Reaction->Measurement Calculate_Rate Calculate the rate of fluorescence increase Measurement->Calculate_Rate Determine_Inhibition Determine percent inhibition relative to control Calculate_Rate->Determine_Inhibition IC50_Calculation Plot percent inhibition vs. log(concentration) and calculate IC50 Determine_Inhibition->IC50_Calculation

Caption: Workflow for the PGP inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the assay buffer and warm to 37°C.

    • Dilute the PGP-I enzyme stock to the desired concentration in the assay buffer.

    • Prepare a stock solution of the pGlu-AMC substrate in DMSO and then dilute to the final working concentration in the assay buffer.

    • Prepare serial dilutions of the this compound analogs in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 2 µL of the serially diluted test compounds or DMSO (for control wells).

    • Add 88 µL of the diluted PGP-I enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the pGlu-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Measurement and Analysis:

    • Measure the increase in fluorescence intensity (Excitation = 380 nm, Emission = 460 nm) kinetically over 30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs as pyroglutamyl peptidase inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective PGP inhibitors.

References

Validating the Specificity of Benarthin for Pyroglutamyl Peptidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise specificity of an inhibitor is paramount. This guide provides a comparative analysis of Benarthin, a known inhibitor of pyroglutamyl peptidase, against other alternatives, supported by available experimental data and detailed methodologies to aid in its validation.

This compound, a natural product isolated from Streptomyces xanthophaeus, has been identified as a competitive inhibitor of Pyroglutamyl Peptidase I (PGP-I). Its unique structure, L-(2,3-dihydroxybenzoyl)arginyl-L-threonine, and competitive inhibitory action make it a subject of interest for researchers studying the role of PGP-I in various physiological and pathological processes. This guide aims to objectively compare the performance of this compound with other known inhibitors of pyroglutamyl peptidase and related enzymes, providing a framework for validating its specificity.

Comparative Inhibitor Analysis

To ascertain the specificity of an inhibitor, it is crucial to evaluate its activity not only against its primary target but also against other related and unrelated enzymes. The following table summarizes the available quantitative data for this compound and two other peptidase inhibitors.

InhibitorTarget EnzymeInhibitor Constant (Ki)Inhibition TypeSource
This compound Pyroglutamyl Peptidase I1.2 µM (1.2 x 10⁻⁶ M)Competitive[1]
N-carbobenzoxy-pyroglutamyl diazomethyl ketonePyroglutamyl Peptidase-1120 µM (0.12 mM)Covalent[2]
N-benzyloxycarbonyl-prolyl-prolinal (ZPP)Prolyl Endopeptidase0.35 nM (0.35 x 10⁻⁹ M)Slow, Reversible

Note: A direct comparison of the specificity of this compound is challenging due to the limited publicly available data on its activity against a broader panel of proteases, including Pyroglutamyl Peptidase II. The provided data for N-benzyloxycarbonyl-prolyl-prolinal is for a different class of peptidase, highlighting the need for comprehensive screening to establish true specificity.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to validating inhibitor specificity. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Inhibitory Activity (Ki) of this compound against Pyroglutamyl Peptidase I

This protocol is based on the characterization of this compound as a competitive inhibitor.

1. Materials:

  • Purified Pyroglutamyl Peptidase I (from a suitable source, e.g., bovine brain or recombinant).

  • This compound.

  • Substrate: L-Pyroglutamyl-β-naphthylamide.

  • Assay Buffer: 0.1 M Tris-HCl buffer, pH 8.0, containing 1 mM EDTA.

  • Fast Garnet GBC salt solution (for colorimetric detection).

  • Spectrophotometer capable of reading at 525 nm.

2. Enzyme Activity Assay:

  • Prepare a reaction mixture containing the assay buffer and varying concentrations of the substrate, L-Pyroglutamyl-β-naphthylamide.

  • Add a fixed concentration of Pyroglutamyl Peptidase I to initiate the reaction.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding the Fast Garnet GBC salt solution. This solution reacts with the liberated β-naphthylamine to produce a colored product.

  • Measure the absorbance of the resulting solution at 525 nm.

  • Determine the initial velocity (V₀) of the reaction at each substrate concentration.

3. Inhibition Assay:

  • Perform the enzyme activity assay as described above, but with the inclusion of varying concentrations of this compound in the reaction mixture.

  • Determine the initial velocities in the presence of the inhibitor.

4. Data Analysis:

  • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for the reactions in the absence and presence of this compound.

  • For competitive inhibition, the lines will intersect on the y-axis.

  • The Ki value can be determined from the equation: Slope_inhibited / Slope_uninhibited = 1 + [I]/Ki, where [I] is the inhibitor concentration.

Visualizing Experimental Workflow and Specificity

Diagrams created using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme Purified PGP-I Reaction Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Reaction Substrate L-Pyroglutamyl-β-naphthylamide Substrate->Reaction Inhibitor This compound Inhibitor->Reaction Detection Add Fast Garnet GBC & Measure Absorbance at 525 nm Reaction->Detection Plot Lineweaver-Burk Plot Detection->Plot Ki Calculate Ki Value Plot->Ki

Caption: Workflow for determining the Ki of this compound.

specificity_concept cluster_targets Potential Enzyme Targets This compound This compound PGP1 Pyroglutamyl Peptidase I This compound->PGP1 Inhibits (Ki = 1.2 µM) PGP2 Pyroglutamyl Peptidase II This compound->PGP2 Activity Unknown OtherProteases Other Proteases (e.g., Trypsin, Chymotrypsin) This compound->OtherProteases Activity Unknown

Caption: Specificity profile of this compound.

Conclusion

The available data confirms that this compound is a competitive inhibitor of Pyroglutamyl Peptidase I with a micromolar inhibition constant. However, to fully validate its specificity, further research is required. Specifically, screening this compound against a panel of other proteases, including Pyroglutamyl Peptidase II and other members of the dipeptidyl peptidase family, is essential. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and interpreting these necessary validation studies. Researchers are encouraged to utilize these methodologies to build a comprehensive specificity profile for this compound, thereby enabling its confident application in future research and drug development endeavors.

References

A Comparative Study of Benarthin from Diverse Streptomyces Strains: A Framework for Discovery and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Discovery and Microbiology

This publication provides a detailed framework for a comparative study of Benarthin, a potent pyroglutamyl peptidase I (PGP-1) inhibitor, from various Streptomyces strains. While originally isolated from Streptomyces xanthophaeus MJ244-SF1, the vast biosynthetic potential of the Streptomyces genus suggests the existence of other this compound-producing strains or those that synthesize structurally similar and functionally equivalent dipeptide inhibitors.[1][2][3] This guide offers a systematic approach to identify, characterize, and compare these molecules, paving the way for the discovery of novel therapeutic agents.

Introduction to this compound and its Therapeutic Potential

This compound is a dipeptide, L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, that acts as a competitive inhibitor of pyroglutamyl peptidase I (PGP-1).[4] PGP-1 is a cysteine peptidase that plays a crucial role in the metabolism of several peptide hormones and has been implicated in inflammatory processes.[5] Inhibition of PGP-1 is, therefore, a promising strategy for the development of anti-inflammatory drugs and potentially for the prevention of inflammation-associated diseases.

Proposed Framework for a Comparative Study

Given the limited public information on multiple this compound-producing Streptomyces strains, this guide proposes a comprehensive framework to facilitate such a comparative investigation.

Screening of Streptomyces Strains

A critical first step is the screening of diverse Streptomyces isolates for the production of this compound or other PGP-1 inhibitors.

Experimental Workflow for Screening:

cluster_0 Strain Isolation and Cultivation cluster_1 Extraction and Bioassay cluster_2 Hit Identification isolate Isolate Streptomyces strains from diverse environments culture Cultivate strains in various fermentation media isolate->culture extract Solvent extraction of fermentation broths culture->extract assay Screen extracts for PGP-1 inhibitory activity extract->assay lcms LC-MS/MS analysis of active extracts assay->lcms Active Hits mn Molecular networking to identify this compound-like compounds lcms->mn

Figure 1: High-throughput screening workflow for identifying this compound producers.

Fermentation, Extraction, and Purification

Once potential producer strains are identified, optimization of fermentation conditions and development of robust extraction and purification protocols are essential.

Table 1: Comparative Fermentation and Extraction Parameters

ParameterS. xanthophaeus MJ244-SF1 (Reference)Test Strain 1Test Strain 2Test Strain 'n'
Fermentation Medium ISP2 Broth (or specified medium)TBDTBDTBD
Incubation Time (days) 7-10TBDTBDTBD
Temperature (°C) 28-30TBDTBDTBD
pH 6.8-7.2TBDTBDTBD
Extraction Solvent Ethyl AcetateTBDTBDTBD
Purification Method Column Chromatography (e.g., Diaion HP-20), HPLCTBDTBDTBD
Yield (mg/L) Report known yieldMeasureMeasureMeasure
Bioactivity Assessment

A critical component of the comparative study is the quantitative assessment of the biological activity of the purified this compound and its analogs.

Table 2: Comparative Bioactivity of Purified Inhibitors

AssayThis compound (Reference)Compound from Strain 1Compound from Strain 2Compound from Strain 'n'
PGP-1 Inhibition (IC50, µM) Report known IC50Determine IC50Determine IC50Determine IC50
Anti-inflammatory Activity
In vitro (e.g., LPS-stimulated macrophages)Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α)MeasureMeasureMeasure
In vivo (e.g., animal models of inflammation)Measure reduction in inflammatory markersMeasureMeasureMeasure
Cytotoxicity (CC50, µM) DetermineDetermineDetermineDetermine

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for Secondary Metabolite Production
  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the Streptomyces strain. Incubate at 28-30°C for 48-72 hours with shaking.

  • Production Culture: Inoculate the production medium (e.g., ISP2) with the seed culture (5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C for 7-14 days with shaking. Monitor growth and secondary metabolite production periodically.

Protocol 2: Extraction and Purification of this compound
  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate.

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Purification: Redissolve the crude extract in a suitable solvent and subject it to column chromatography (e.g., silica gel or Sephadex LH-20). Further purify the active fractions using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Pyroglutamyl Peptidase I (PGP-1) Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing PGP-1 enzyme, a fluorogenic substrate (e.g., pGlu-7-amino-4-methylcoumarin), and buffer in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of the purified compounds to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Measurement: Measure the fluorescence intensity to determine the enzyme activity.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Investigation of Signaling Pathways

The inhibition of PGP-1 by this compound is hypothesized to modulate inflammatory signaling pathways. A comparative study should investigate the effects of this compound from different strains on these pathways.

Proposed Signaling Pathway for Investigation:

This compound This compound PGP1 PGP-1 This compound->PGP1 Inhibits Inflammation Inflammation PGP1->Inflammation Modulates (Hypothesized) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., MyD88-dependent) Cell_Surface_Receptor->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines STAT3 STAT3 Activation Pro_inflammatory_Cytokines->STAT3 STAT3->Inflammation

Figure 2: Hypothesized modulation of inflammatory signaling by this compound.

This guide provides a robust framework for the comparative analysis of this compound from different Streptomyces strains. By following these protocols and methodologies, researchers can contribute to the discovery of novel PGP-1 inhibitors and accelerate the development of new anti-inflammatory therapies.

References

Benarthin's Performance in Pyroglutamyl Peptidase I Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benarthin, a naturally derived inhibitor of Pyroglutamyl Peptidase I (PGP-I), against a synthetic counterpart. Experimental data is presented to offer an objective performance benchmark. Detailed methodologies for the key enzymatic assays are included to facilitate reproducibility and further investigation.

Performance Benchmark: this compound vs. Synthetic Inhibitor

The inhibitory performance of this compound against Pyroglutamyl Peptidase I (PGP-I) is compared with a known synthetic inhibitor. The inhibition constant (Ki) is a direct measure of the inhibitor's binding affinity to the enzyme, where a lower Ki value indicates a higher affinity and more potent inhibition.

InhibitorTypeTarget EnzymeInhibition Constant (Ki)
This compound Natural ProductPyroglutamyl Peptidase I1.2 x 10⁻⁶ M[1]
Pyroglutamyl diazomethyl ketone SyntheticPyroglutamyl Peptidase INot specified, but inhibits activity[2]

Signaling Pathway Involvement: Pyroglutamyl Peptidase I in the IL-6/STAT3 Pathway

Pyroglutamyl Peptidase I has been implicated in inflammatory processes, particularly in the context of the Interleukin-6 (IL-6) signaling pathway. IL-6 is a key cytokine that, upon binding to its receptor, initiates a signaling cascade involving the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus to regulate the transcription of various genes involved in inflammation, cell proliferation, and survival. PGP-I is thought to play a role in this pathway, and its inhibition can modulate these cellular responses.

IL6_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R Binding gp130 gp130 IL6R->gp130 Recruitment JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization PGPI PGP-I PGPI->JAK Modulation? This compound This compound This compound->PGPI Inhibition DNA DNA pSTAT3_dimer->DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: The IL-6/STAT3 signaling cascade and the potential modulatory role of PGP-I.

Experimental Protocols

Pyroglutamyl Peptidase I (PGP-I) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against PGP-I. The assay measures the fluorescence generated from the enzymatic cleavage of a synthetic substrate.

Materials:

  • Recombinant human Pyroglutamyl Peptidase I (PGP-I)

  • Fluorogenic substrate: L-Pyroglutamyl-7-amido-4-methylcoumarin (pGlu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Inhibitor compounds (e.g., this compound, synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pGlu-AMC in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Prepare a stock solution of PGP-I in Assay Buffer. Dilute the enzyme to the desired final concentration (e.g., 2X the final assay concentration).

    • Prepare serial dilutions of the inhibitor compounds in the Assay Buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of the diluted inhibitor solution (or vehicle control).

    • Add 25 µL of the diluted PGP-I enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted pGlu-AMC substrate solution to each well.

    • Immediately place the microplate in the fluorescence reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for at least 30 minutes, taking readings every 1-2 minutes. The excitation and emission wavelengths should be optimized for the pGlu-AMC substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the Ki value for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Cheng-Prusoff equation or by global fitting to the appropriate inhibition model.

References

Independent Verification of Benarthin's Published Ki Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published inhibitory constant (Ki) of Benarthin against other known inhibitors of pyroglutamyl peptidase. While no direct independent verification of this compound's specific Ki value was identified in the reviewed literature, this document presents its published value in the context of other compounds targeting the same enzyme class, supported by established experimental protocols for determining inhibitor potency.

Comparative Analysis of Pyroglutamyl Peptidase Inhibitors

This compound is a competitive inhibitor of pyroglutamyl peptidase, with a published Ki value of 1.2 µM[1]. To provide a broader perspective on its potency, the following table summarizes the Ki values of this compound and other reported inhibitors of pyroglutamyl peptidase I (PGP-1) and pyroglutamyl-peptidase II (PPII).

InhibitorTarget EnzymeKi ValueInhibition Type
This compound Pyroglutamyl Peptidase 1.2 µM [1]Competitive [1]
N-carbobenzoxypyroglutamyl diazomethyl ketonePGP-1120 µM (0.12 mM)[2]Covalent
CPHNAPPII8 µM[3]Not Specified
Glp-Asn-ProNH2PPII17.5 µMCompetitive
Glp-Asn-Pro-AMCPPII0.97 µMCompetitive
Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarinPPII1 nMCompetitive

Experimental Protocol for Determination of Inhibitory Constant (Ki)

The following is a generalized protocol for determining the Ki value of a competitive inhibitor for pyroglutamyl peptidase, based on standard enzymology practices.

Objective: To determine the inhibitory constant (Ki) of a test compound against pyroglutamyl peptidase.

Materials:

  • Purified pyroglutamyl peptidase

  • Substrate (e.g., a synthetic peptide with an N-terminal pyroglutamyl residue)

  • Test inhibitor (e.g., this compound)

  • Assay buffer

  • Spectrophotometer or fluorometer

  • 96-well plates (optional)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Determination of Michaelis-Menten Constant (Km):

    • Perform a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

    • Measure the initial reaction velocities (V₀) by monitoring product formation over time.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Inhibition Assay:

    • Perform a series of reactions with a fixed enzyme and substrate concentration (typically at or below the Km value) and varying concentrations of the inhibitor.

    • Include a control reaction with no inhibitor.

    • Measure the initial reaction velocities in the presence of the inhibitor (Vi).

  • Data Analysis:

    • Plot the reaction velocity against the inhibitor concentration.

    • For a competitive inhibitor, the Ki can be determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant.

    • Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration at different fixed substrate concentrations) can be used. For a competitive inhibitor, the lines will intersect on the y-axis, and the negative x-intercept of the intersection point will give -Ki.

Visualizing the Workflow and underlying principles

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_km Km Determination cluster_ki Ki Determination P1 Prepare Enzyme Stock P2 Prepare Substrate Stock K1 Vary [Substrate] Constant [Enzyme] P1->K1 P3 Prepare Inhibitor Stock P2->K1 I1 Vary [Inhibitor] Constant [Enzyme] & [Substrate] P3->I1 K2 Measure Initial Velocity (V₀) K1->K2 K3 Plot V₀ vs. [Substrate] K2->K3 K4 Calculate Km and Vmax (Michaelis-Menten Plot) K3->K4 I4 Calculate Ki using Cheng-Prusoff Equation K4->I4 Km value I2 Measure Initial Velocity (Vi) I1->I2 I3 Calculate IC₅₀ I2->I3 I3->I4

Caption: Experimental workflow for determining the Ki value.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E k₋₁ P Product (P) ES->P k₂ EI->E Ki

Caption: Competitive inhibition mechanism of this compound.

References

Safety Operating Guide

Navigating the Disposal of Benarthin: A Precautionary Approach in the Absence of Specific Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) or official disposal guidelines for Benarthin could not be located in the public domain. The following procedures are based on general best practices for the disposal of research-grade chemical compounds with unknown toxicity and should be adapted in accordance with your institution's specific environmental health and safety (EHS) protocols. Always consult with your institution's EHS department before handling and disposing of any chemical for which specific guidelines are not available.

This compound, a dipeptide isolated from Streptomyces xanthophaeus, is known for its inhibitory effect on pyroglutamyl peptidase.[1] While its chemical and physical properties have been studied, specific toxicological and disposal information remains unpublished. Therefore, a cautious approach to its disposal is paramount to ensure the safety of laboratory personnel and to protect the environment.

Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, it is crucial to adhere to standard laboratory safety protocols for handling chemicals of unknown hazard.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Known this compound Properties

The following table summarizes the available quantitative data for this compound.[2][3]

PropertyData
CAS Number 143651-45-0
Molecular Formula C₁₇H₂₅N₅O₇
Molecular Weight 411.4 g/mol
Appearance Colorless Powder
Purity 95%

Step-by-Step Disposal Procedures

The following are generalized, step-by-step procedures for the disposal of this compound waste, categorized by waste type. These procedures are based on established protocols for other chemical wastes.[4][5]

1. Unused or Expired this compound

  • Step 1: Segregation and Collection: Do not dispose of solid this compound in the regular trash. Collect all unused or expired this compound in a dedicated, clearly labeled hazardous waste container.

  • Step 2: Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Step 3: Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

2. Contaminated Labware and Debris

This category includes items such as gloves, bench paper, and pipette tips that have come into contact with this compound.

  • Step 1: Collection: Place all solid contaminated waste into a designated hazardous waste bag or container.

  • Step 2: Labeling: Clearly label the bag or container as "Hazardous Waste" and indicate that it contains this compound-contaminated materials.

  • Step 3: Disposal: Dispose of the container through your institution's hazardous waste management program.

3. Empty this compound Containers

An "empty" container can still hold chemical residue and must be decontaminated before disposal.

  • Step 1: Decontamination (Triple Rinsing):

    • Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

    • Collect the rinseate (the liquid from rinsing) and dispose of it as hazardous liquid waste.

  • Step 2: Render Unusable: After triple-rinsing, deface the original label and, if possible, puncture the container to prevent reuse.

  • Step 3: Final Disposal: The decontaminated container may now be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol is a standard procedure for decontaminating empty chemical containers.

  • Select a solvent in which this compound is soluble. Based on its structure, water or ethanol are likely candidates.

  • Add the solvent to the empty container, filling it to about 10% of its capacity.

  • Securely cap the container and shake vigorously for at least 30 seconds.

  • Pour the rinseate into a designated hazardous liquid waste container.

  • Repeat steps 2-4 two more times.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.

Benarthin_Disposal_Workflow start This compound Waste Generation waste_type Identify Waste Type start->waste_type unused Unused/Expired This compound waste_type->unused Solid Product contaminated Contaminated Labware (Gloves, Paper, etc.) waste_type->contaminated Solid Debris empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container unused->collect_solid collect_debris Collect in Labeled Hazardous Waste Bag contaminated->collect_debris triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_disposal Dispose via EHS/ Licensed Contractor collect_solid->ehs_disposal collect_debris->ehs_disposal collect_rinseate Collect Rinseate as Hazardous Liquid Waste triple_rinse->collect_rinseate Generates puncture Deface Label & Puncture Container triple_rinse->puncture Then collect_rinseate->ehs_disposal trash_disposal Dispose in Regular Trash/Recycling puncture->trash_disposal

Caption: Logical workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.